Product packaging for 5-chloro-3-ethoxy-2-nitroPyridine(Cat. No.:)

5-chloro-3-ethoxy-2-nitroPyridine

Cat. No.: B12065465
M. Wt: 202.59 g/mol
InChI Key: JUZIIFZZDHHMOZ-UHFFFAOYSA-N
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Description

Contextualization of Substituted Pyridines in Organic Synthesis and Heterocyclic Chemistry

Substituted pyridines are fundamental building blocks in organic chemistry, prized for their versatile reactivity and presence in numerous biologically active molecules. The pyridine (B92270) ring, a six-membered heterocycle containing one nitrogen atom, can be functionalized at various positions, leading to a diverse range of compounds with tailored electronic and steric properties. These derivatives are integral to the synthesis of complex molecules and are frequently employed as intermediates in the pharmaceutical and agrochemical industries. The development of novel methods for the synthesis of polysubstituted pyridines remains an active area of research, driven by the constant demand for new chemical entities with specific functionalities.

Significance of Functional Groups: Chloro, Ethoxy, and Nitro Substituents on the Pyridine Nucleus

The chemical behavior of 5-chloro-3-ethoxy-2-nitropyridine is dictated by the interplay of its three distinct functional groups attached to the pyridine core:

Chloro Group: The chlorine atom at the 5-position is an electron-withdrawing group and a good leaving group in nucleophilic aromatic substitution reactions. Its presence can influence the regioselectivity of further substitution reactions on the pyridine ring.

Ethoxy Group: The ethoxy group at the 3-position is an electron-donating group, which can modulate the electron density of the pyridine ring. It can also influence the solubility and lipophilicity of the molecule.

Nitro Group: The nitro group at the 2-position is a strong electron-withdrawing group, which significantly activates the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to it. The nitro group's presence is crucial for facilitating a variety of chemical transformations.

The combination of these functional groups on a single pyridine nucleus creates a unique electronic landscape, making this compound a potentially valuable intermediate for the synthesis of more complex heterocyclic systems.

Rationale for Dedicated Academic Inquiry into this compound

The specific substitution pattern of this compound warrants dedicated academic inquiry due to its potential as a versatile synthetic intermediate. The presence of a leaving group (chloro), a modulating group (ethoxy), and an activating group (nitro) provides multiple reaction sites that can be selectively addressed. This allows for the strategic introduction of various other functional groups, leading to the construction of a library of novel pyridine derivatives. Such derivatives are of significant interest for screening in drug discovery and materials science programs. Understanding the reactivity and synthetic utility of this specific compound can, therefore, open new avenues for the development of valuable molecules.

Overview of Research Trajectories for Novel Substituted Pyridine Systems

Current research in substituted pyridine chemistry is focused on several key trajectories. These include the development of more efficient and environmentally benign synthetic methods, such as one-pot reactions and catalytic processes, to access polysubstituted pyridines. mdpi.com There is also a strong emphasis on the synthesis of pyridine derivatives with specific biological activities, for use in medicine and agriculture. nih.gov Furthermore, the exploration of the photophysical properties of novel pyridine compounds is an emerging area, with potential applications in materials science. The study of compounds like this compound aligns with these trajectories by providing a platform for the synthesis of diverse and potentially functional pyridine-based molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7ClN2O3 B12065465 5-chloro-3-ethoxy-2-nitroPyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7ClN2O3

Molecular Weight

202.59 g/mol

IUPAC Name

5-chloro-3-ethoxy-2-nitropyridine

InChI

InChI=1S/C7H7ClN2O3/c1-2-13-6-3-5(8)4-9-7(6)10(11)12/h3-4H,2H2,1H3

InChI Key

JUZIIFZZDHHMOZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N=CC(=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Chloro 3 Ethoxy 2 Nitropyridine

De Novo Synthesis Strategies for the Pyridine (B92270) Ring System Incorporating Functional Groups

De novo synthesis offers a powerful route to highly substituted pyridines by assembling the ring from simpler, non-cyclic fragments. This bottom-up approach allows for the strategic placement of functional groups by choosing appropriately substituted starting materials.

Multi-Component Reactions for Pyridine Ring Construction

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms from the starting materials. Several classical MCRs are cornerstones of pyridine synthesis.

The Hantzsch Dihydropyridine (B1217469) Synthesis is a well-known MCR that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). The initial product is a 1,4-dihydropyridine, which must be subsequently oxidized to the aromatic pyridine. While versatile, the classical Hantzsch synthesis typically produces symmetrically substituted pyridines.

The Bohlmann-Rahtz Pyridine Synthesis provides a more direct route to aromatic pyridines, avoiding the need for a final oxidation step. This two-step process begins with the condensation of an enamine with an ethynylketone to form an aminodiene intermediate. organic-chemistry.org This intermediate, upon heating, undergoes cyclodehydration to yield a polysubstituted pyridine. organic-chemistry.orgwikipedia.org A significant advantage of this method is its versatility; however, it often requires high temperatures for the final cyclization. organic-chemistry.org Methodological improvements, such as the use of acid catalysis (e.g., acetic acid, Amberlyst-15), can facilitate the cyclodehydration at lower temperatures. jk-sci.com Furthermore, three-component variations where the enamine is generated in situ enhance the operational simplicity of the process. organic-chemistry.org

Another important MCR is the Guareschi-Thorpe Synthesis , which typically yields 2-pyridone derivatives by condensing a cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a nitrogen source. quimicaorganica.orgdrugfuture.com Recent advancements have demonstrated this reaction can be performed efficiently in environmentally benign aqueous media using ammonium carbonate, which acts as both the nitrogen source and a promoter for the reaction. rsc.orgrsc.org

To construct a precursor for 5-chloro-3-ethoxy-2-nitropyridine using an MCR, one would need to select starting materials that already contain or can be easily converted to the desired chloro, ethoxy, and nitro functionalities. For instance, a modified Bohlmann-Rahtz approach could hypothetically employ an enamine bearing an ethoxy group and an ethynylketone with a precursor to the chloro or nitro group.

Table 1: Comparison of Key Multi-Component Reactions for Pyridine Synthesis

Reaction Name Key Reactants Primary Product Key Features
Hantzsch Synthesis Aldehyde, β-Ketoester (2 eq.), Ammonia/Ammonium Acetate 1,4-Dihydropyridine Requires subsequent oxidation step; classic method.
Bohlmann-Rahtz Synthesis Enamine, Ethynylketone Substituted Pyridine Direct formation of aromatic pyridine; often requires heat. organic-chemistry.org

| Guareschi-Thorpe Synthesis | Cyanoacetamide, 1,3-Diketone, Ammonia | 2-Pyridone | Forms hydroxypyridines or their pyridone tautomers. quimicaorganica.orgrsc.org |

Cycloaddition Approaches to this compound Precursors

Cycloaddition reactions are powerful methods for forming cyclic compounds in a controlled manner. For pyridine synthesis, the most relevant are [4+2] hetero-Diels-Alder reactions and transition metal-catalyzed [2+2+2] cycloadditions.

The hetero-Diels-Alder reaction involves a [4+2] cycloaddition between a diene and a dienophile where one or more atoms are heteroatoms. To form a pyridine ring, an azadiene (a diene containing a nitrogen atom) is a key component. rsc.org Inverse-electron-demand Diels-Alder reactions are particularly effective, where an electron-deficient azadiene (such as a 1,2,4-triazine) reacts with an electron-rich dienophile. acsgcipr.org The initial cycloadduct often extrudes a small stable molecule (like N₂) to yield the aromatic pyridine ring. acsgcipr.org A strategy for a precursor to the target molecule could involve the reaction of a substituted 1-azadiene with an alkyne or enamine dienophile carrying the necessary functional groups. nih.govsemanticscholar.org

Transition metal-catalyzed [2+2+2] cycloadditions represent a highly efficient and atom-economical method for constructing six-membered rings. acsgcipr.org This reaction involves the cyclotrimerization of three unsaturated components. For pyridine synthesis, the reaction combines two alkyne molecules with a nitrile, which provides the nitrogen atom for the ring. rsc.orgnih.gov Cobalt-based catalysts are widely used for this transformation. acs.orgrsc.org The regioselectivity of the cycloaddition is a critical challenge, as it determines the substitution pattern on the resulting pyridine ring. By carefully selecting substituted alkynes and nitriles, a high degree of control can be achieved. For example, a diyne could be reacted with a nitrile in an intramolecular fashion to create a fused pyridine system, or two different alkynes could be combined with a nitrile in an intermolecular reaction. rsc.org

Table 2: Overview of Cycloaddition Strategies for Pyridine Synthesis

Cycloaddition Type Key Reactants Catalyst/Conditions Key Features
Hetero-Diels-Alder [4+2] Azadiene, Alkyne/Enamine Thermal or Lewis Acid Convergent; inverse-electron-demand variants are common. acsgcipr.orgnih.gov
[2+2+2] Cycloaddition Alkyne (2 eq.), Nitrile Transition Metal (e.g., Co, Ru, Ti) High atom economy; regioselectivity is a key consideration. nih.govacs.org

| Formal [3+3] Cycloaddition | Enamine, Unsaturated Aldehyde/Ketone | Organocatalyst (e.g., FeCl₃) | Affords tri- or tetrasubstituted pyridines. nih.govacs.org |

Post-Synthetic Derivatization of Precursor Pyridines to this compound

This approach begins with a simpler, commercially available or easily synthesized pyridine derivative, which is then sequentially functionalized. The success of this strategy hinges on the ability to control the regioselectivity of each electrophilic or nucleophilic substitution reaction. The directing effects of the substituents already present on the ring are paramount.

Regioselective Nitration Protocols for Pyridine Systems

Introducing a nitro group onto a pyridine ring via electrophilic aromatic substitution is challenging due to the electron-deficient nature of the ring, which is further exacerbated under the strongly acidic conditions of nitration that protonate the ring nitrogen. researchgate.netrsc.org Consequently, direct nitration requires harsh conditions and often results in low yields. researchgate.netyoutube.com

The regiochemical outcome is governed by the existing substituents. An ethoxy group at the 3-position is an activating, ortho, para-directing group. Therefore, in 3-ethoxypyridine, nitration would be expected to occur at the 2, 4, and 6-positions. The pyridine nitrogen itself is a deactivating, meta-directing group. stackexchange.com The interplay of these effects determines the final position of nitration. For a 3-ethoxypyridine, the activating effect of the ethoxy group would likely direct the incoming nitro group to the 2-position.

Standard nitrating conditions involve a mixture of concentrated nitric acid and sulfuric acid. For deactivated systems like pyridines, more potent nitrating agents or higher temperatures may be necessary. youtube.com

Table 3: Representative Nitration Conditions for Pyridine Derivatives

Substrate Nitrating Agent Conditions Product(s) Reference
Pyridine-2,6-diamine HNO₃ / Oleum - 3,5-Dinitro-pyridine-2,6-diamine google.com
Chlorinated Pyridine H₂SO₄ / HNO₃ 110 °C Nitrated Chloropyridine youtube.com

Directed Chlorination Techniques for Pyridine Nuclei

The introduction of a chlorine atom at a specific position on the pyridine ring requires careful selection of the chlorinating agent and consideration of the directing effects of existing substituents. In a precursor such as 3-ethoxy-2-nitropyridine (B1585793), the ring is highly deactivated due to the electron-withdrawing nitro group and the pyridine nitrogen.

The nitro group is a strong meta-director, while the ethoxy group is an ortho, para-director. In 3-ethoxy-2-nitropyridine, the position para to the ethoxy group is C-5. The position meta to the nitro group is also C-5. Therefore, the directing effects of both groups converge, strongly favoring electrophilic chlorination at the C-5 position.

Common chlorinating agents for aromatic systems include chlorine gas, sulfuryl chloride, and N-chlorosuccinimide (NCS). wikipedia.org For deactivated rings, NCS is a mild and often effective reagent, sometimes used in combination with an acid catalyst. thieme-connect.comresearcher.life Recent methods have also employed DMSO as a catalyst for chlorination with NCS under neutral and mild conditions. tcichemicals.com

Table 4: Conditions for Regioselective Chlorination of Pyridines

Substrate Chlorinating Agent Solvent/Catalyst Key Outcome Reference
2-Hydroxypyridine N-Chlorosuccinimide (NCS) MeCN, 75 °C Chlorination at C-5 (para to -OH) thieme-connect.com
2-Aminopyridine N-Chlorosuccinimide (NCS) MeCN, 75 °C Chlorination at C-5 (para to -NH₂) thieme-connect.com

Etherification Reactions at the Pyridine 3-Position

The ethoxy group is typically introduced by the etherification of a corresponding hydroxypyridine. A common starting material for this route would be 5-chloro-2-nitro-3-hydroxypyridine. The synthesis of this precursor would involve the nitration and chlorination of 3-hydroxypyridine (B118123).

The Williamson ether synthesis is the most classical method for forming ethers. It involves the deprotonation of the hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) to form an alkoxide, followed by nucleophilic substitution with an ethyl halide (e.g., ethyl iodide, ethyl bromide). The choice of base and solvent is critical to ensure efficient deprotonation without promoting side reactions.

Alternative methods like the Mitsunobu reaction offer a milder approach. This reaction converts a primary or secondary alcohol into various functional groups, including ethers, using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). For the synthesis of 3-ethoxypyridine, 3-hydroxypyridine would be reacted with ethanol (B145695) in the presence of PPh₃ and DEAD. This method proceeds under neutral conditions and at low temperatures, making it suitable for sensitive substrates.

Sequential Functionalization Strategies for Multiple Substituents

The construction of the this compound scaffold is most effectively achieved through a multi-step, sequential functionalization pathway. This approach allows for precise control over the position of each substituent by leveraging the electronic directing effects of the groups introduced in preceding steps. A chemically logical and efficient strategy begins with a pre-substituted pyridine ring, which is then sequentially nitrated and alkoxylated.

A plausible and well-precedented synthetic route is as follows:

Nitration of a Dichloropyridine Precursor: The synthesis can commence with 3,5-dichloropyridine as the starting material. The nitration of this substrate is the critical first step. The two electron-withdrawing chlorine atoms deactivate the pyridine ring towards electrophilic aromatic substitution. However, nitration is still achievable under forcing conditions. The directing effects of the two meta-positioned chlorine atoms favor the introduction of the nitro group at the C2, C4, or C6 positions. Due to steric and electronic factors, nitration occurs preferentially at the C2 position, yielding 3,5-dichloro-2-nitropyridine.

Regioselective Nucleophilic Aromatic Substitution (SNAr): The key to the final structure lies in the selective substitution of one of the chlorine atoms. In 3,5-dichloro-2-nitropyridine, the chlorine atom at the C3 position is ortho to the powerfully electron-withdrawing nitro group at C2. This geometric arrangement strongly activates the C3 position for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com In contrast, the chlorine atom at the C5 position is meta to the nitro group and is therefore significantly less activated.

This difference in reactivity allows for a highly regioselective reaction with an alkoxide. By treating 3,5-dichloro-2-nitropyridine with one equivalent of sodium ethoxide (NaOEt) in a suitable solvent, the ethoxy group will preferentially displace the highly activated chlorine atom at the C3 position. The less reactive C5 chlorine remains intact, leading to the formation of the target compound, this compound. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the adjacent nitro group. masterorganicchemistry.com

This sequential approach, which hinges on the powerful activating effect of an ortho-nitro group in SNAr reactions, provides a reliable and high-yielding pathway to the desired polysubstituted pyridine. nih.govmdpi.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of the synthesis of this compound, particularly the final nucleophilic aromatic substitution step, is highly dependent on the careful optimization of reaction conditions. Key parameters such as solvent, temperature, and catalysis can be manipulated to maximize product yield, minimize reaction time, and ensure high regioselectivity.

Temperature and Pressure Influences on Reaction Outcomes

Temperature is a crucial parameter for controlling the rate of the ethoxylation reaction. In accordance with the Arrhenius equation, increasing the reaction temperature generally increases the reaction rate by providing the reacting molecules with sufficient kinetic energy to overcome the activation energy barrier. For the SNAr synthesis of this compound, a balance must be struck. The temperature needs to be high enough to ensure a reasonable reaction time but not so high as to cause decomposition of the starting materials, intermediates, or the final product.

Based on procedures for similar transformations of chloronitropyridines, a typical temperature range for this reaction would be between 60 °C and 125 °C. google.com The optimal temperature would depend on the reactivity of the specific substrate and the solvent used.

Table 2: Hypothetical Effect of Temperature on Reaction Time and Yield
Temperature (°C)Estimated Reaction TimeExpected YieldNotes
25 (Room Temp)> 48 hoursLow to ModerateReaction is likely too slow for practical synthesis.
6012 - 24 hoursGoodControlled reaction with minimal side products.
804 - 8 hoursHighOptimal balance of rate and selectivity.
1201 - 2 hoursHigh, but risk of side productsFaster conversion, but potential for decomposition or side reactions increases.

This table represents expected trends for a typical SNAr reaction and is for illustrative purposes.

Standard atmospheric pressure is typically used for this type of liquid-phase reaction. Elevated pressure is generally not required and would not significantly influence the reaction outcome unless a solvent is heated well above its atmospheric boiling point.

Catalyst Selection and Loading in Synthetic Transformations

For the proposed synthesis of this compound via nucleophilic substitution on 3,5-dichloro-2-nitropyridine, the reaction is strongly facilitated by the presence of the ortho-nitro group, which significantly activates the substrate. masterorganicchemistry.com Consequently, a catalyst is often not strictly necessary for the reaction to proceed.

However, in cases where reactivity is lower than desired or to optimize conditions further, a phase-transfer catalyst (PTC) could be employed. A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the nucleophile (ethoxide anion) from a solid or aqueous phase into the organic phase where the substrate is dissolved. This increases the effective concentration of the nucleophile in the reaction phase, thereby accelerating the reaction rate. This can be particularly useful for improving reaction times at lower temperatures.

The typical loading for a phase-transfer catalyst is in the range of 1-10 mol% relative to the limiting reagent.

While transition metal catalysts, such as those based on palladium or copper, are employed in some types of nucleophilic substitution reactions (e.g., Buchwald-Hartwig amination), they are generally not required for SNAr reactions on such highly electron-deficient pyridine rings. youtube.com

Sustainable and Green Chemistry Approaches in the Synthesis of this compound

In line with modern synthetic chemistry practices, the development of sustainable and green methodologies for the production of this compound is of considerable interest. Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances by focusing on aspects such as atom economy, waste reduction, energy efficiency, and the use of renewable resources. nih.gov

Solvent-Free Synthetic Methodologies

A significant advancement in green chemistry is the development of solvent-free reaction conditions. Eliminating volatile organic solvents minimizes environmental impact, reduces waste disposal costs, and enhances safety. For the synthesis of this compound, a solvent-free approach to the final SNAr step could be envisioned. rsc.org

This methodology would involve the direct reaction of the solid reactants, 3,5-dichloro-2-nitropyridine and sodium ethoxide, often facilitated by grinding or ball-milling. Energy for the reaction can be supplied by conventional heating or, more efficiently, by microwave irradiation. Microwave-assisted organic synthesis (MAOS) is a green technology that can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles due to rapid and uniform heating. nih.gov

Table 3: Comparison of Conventional vs. Solvent-Free Synthetic Approaches
ParameterConventional Method (in DMF)Solvent-Free Method (Microwave)
SolventDimethylformamide (DMF)None
Reaction Time4 - 8 hours5 - 15 minutes
Energy InputConventional heating (oil bath)Microwave irradiation
Work-upAqueous quench, extraction with organic solvent, solvent evaporationDirect purification of the solid residue (e.g., recrystallization)
Waste GenerationHigh (used solvent, aqueous waste)Low (minimal waste)
Green Chemistry Metric (E-Factor)HighLow

The E-Factor (Environmental Factor) is the mass ratio of waste to desired product; a lower E-Factor is better.

Adopting a solvent-free, microwave-assisted strategy offers a greener, safer, and more efficient alternative to traditional solvent-based syntheses for producing this compound.

Utilization of Renewable Feedstocks for Precursor Chemistry

The transition from petrochemical-based feedstocks to renewable bio-based resources is a critical aspect of green chemistry. For the synthesis of a molecule like this compound, this approach would involve sourcing the core pyridine structure and its substituents from biomass.

A number of strategies have been explored for the synthesis of the pyridine ring from renewable resources. One promising avenue involves the use of platform chemicals derived from C5 and C6 sugars, which are abundant in lignocellulosic biomass. acsgcipr.org For instance, furfural, which can be produced from the dehydration of pentose sugars, can be a precursor to pyridine derivatives. While direct synthetic routes from biomass to complex substituted pyridines are still under development, the foundational building blocks are accessible from renewable sources. Pyrolysis of biomass in the presence of ammonia or ammonia derivatives can also yield pyridines, though this method often results in complex mixtures and low yields of specific products. acsgcipr.org

A more targeted approach involves the conversion of bio-derived platform molecules. For example, glycerol, a co-product of biodiesel production, can be catalytically converted to acrolein. Acrolein can then be used in the synthesis of pyridine and its derivatives. Furthermore, bio-ethanol, produced through the fermentation of sugars, is a renewable source for the ethoxy group in this compound. The direct use of bio-ethanol or its derivatives in the synthesis would significantly improve the renewable carbon content of the final molecule.

While a direct, fully renewable synthesis of this compound has not yet been reported in the literature, the principles for its greener synthesis can be established. A potential retrosynthetic analysis would target precursors that are either directly obtainable from biomass or can be synthesized from bio-derived intermediates.

Table 1: Potential Renewable Feedstocks for this compound Precursors

Precursor FragmentPotential Renewable SourceRelevant Bio-derived Intermediate(s)
Pyridine RingLignocellulosic BiomassFurfural, Glycerol
Ethoxy GroupSugars, StarchBio-ethanol

Atom Economy and Reaction Efficiency Considerations

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. High atom economy is achieved in reactions where most of the atoms from the reactants are incorporated into the final product, minimizing waste. Reaction efficiency, a broader concept, also takes into account reaction yield, energy consumption, and the use of hazardous reagents and solvents.

A plausible synthetic route to this compound can be proposed based on known pyridine chemistry, which can then be analyzed for its atom economy and efficiency. A potential two-step synthesis could involve:

Nitration of a chloro-ethoxypyridine precursor: The synthesis of a related compound, 2,5-dichloro-3-nitropyridine, is typically achieved through the nitration of 2,5-dichloropyridine using a mixture of nitric acid and sulfuric acid. nbinno.com A similar approach could be envisioned for the nitration of a suitable 5-chloro-3-ethoxypyridine precursor.

Nucleophilic Aromatic Substitution (SNAr) on a dichloronitropyridine: Alternatively, a starting material like 2,5-dichloro-3-nitropyridine could undergo a selective nucleophilic substitution reaction with sodium ethoxide to introduce the ethoxy group at the 2-position.

Let's analyze the atom economy of the second proposed step, the nucleophilic aromatic substitution:

Reaction: 2,5-dichloro-3-nitropyridine + Sodium Ethoxide → this compound + Sodium Chloride

To calculate the theoretical atom economy for this reaction, we consider the molecular weights of the reactants and the desired product.

Table 2: Atom Economy Calculation for the Proposed SNAr Step

Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )
2,5-dichloro-3-nitropyridineC₅H₂Cl₂N₂O₂192.99
Sodium EthoxideC₂H₅NaO68.05
Total Reactant Mass 261.04
This compoundC₇H₇ClN₂O₃202.60
Sodium Chloride (Byproduct)NaCl58.44

The percent atom economy is calculated as:

(Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%

% Atom Economy = (202.60 / 261.04) x 100% ≈ 77.6%

An atom economy of 77.6% for this step is relatively high for a substitution reaction. Substitution reactions inherently have lower atom economy than addition or rearrangement reactions because a leaving group is displaced. kccollege.ac.in In this case, a chloride atom is replaced by an ethoxy group, with the chloride atom ending up in the sodium chloride byproduct.

Catalysis: The use of catalysts can enhance reaction rates, allowing for milder reaction conditions (lower temperatures and pressures), which reduces energy consumption.

Solvent Choice: The selection of greener solvents, such as bio-derived solvents, or the use of solvent-free conditions can significantly reduce the environmental impact of the process.

Process Intensification: Techniques like continuous flow chemistry can offer better control over reaction parameters, leading to higher yields and purity, and can also improve safety, especially for potentially hazardous reactions like nitration.

Advanced Spectroscopic and Crystallographic Investigations of 5 Chloro 3 Ethoxy 2 Nitropyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Spectroscopic Fingerprinting

The ¹H NMR spectrum of 5-chloro-3-ethoxy-2-nitropyridine is anticipated to provide a unique "fingerprint" of its proton-containing functional groups. The ethoxy group would be characterized by a triplet and a quartet, corresponding to the methyl (CH₃) and methylene (B1212753) (CH₂) protons, respectively, due to spin-spin coupling. The chemical shifts of these signals would be influenced by the electron-withdrawing nature of the adjacent oxygen atom. The pyridine (B92270) ring protons, located at positions 4 and 6, would appear as distinct signals, likely doublets, with their chemical shifts significantly affected by the anisotropic effects of the pyridine ring and the electronic influence of the chloro and nitro substituents.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
PredictedTriplet (t)3H-OCH₂CH
PredictedQuartet (q)2H-OCH ₂CH₃
PredictedDoublet (d)1HPyridine-H4/H6
PredictedDoublet (d)1HPyridine-H6/H4

Note: The exact chemical shifts and coupling constants require experimental determination.

Carbon-13 (¹³C) NMR Spectroscopic Characterization

Complementing the ¹H NMR data, the ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. For this compound, seven distinct signals are expected. The carbon atoms of the ethoxy group (methyl and methylene) would resonate in the upfield region of the spectrum. The five carbon atoms of the pyridine ring would appear in the downfield region, with their specific chemical shifts dictated by the attached substituents. The carbon atom bearing the nitro group (C2) and the carbon bearing the chloro group (C5) are expected to be significantly influenced, providing key diagnostic information for structural confirmation.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
Predicted-OCH₂C H₃
Predicted-OC H₂CH₃
PredictedPyridine C -4
PredictedPyridine C -6
PredictedPyridine C -3
PredictedPyridine C -5
PredictedPyridine C -2

Note: The exact chemical shifts require experimental determination.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

To unequivocally establish the molecular structure, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, a cross-peak between the triplet and quartet of the ethoxy group would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal in the pyridine ring and the ethoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals long-range (2-3 bond) correlations between protons and carbons. For example, correlations between the methylene protons of the ethoxy group and the C3 carbon of the pyridine ring would definitively establish the position of the ethoxy substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm through-space interactions between the ethoxy group protons and the proton at the C4 position of the pyridine ring.

Mass Spectrometry (MS) Techniques for Structural Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry would be utilized to determine the exact molecular weight of this compound with a high degree of accuracy. This accurate mass measurement allows for the calculation of the elemental composition, providing strong evidence for the molecular formula C₇H₇ClN₂O₃. This is a critical step in confirming the identity of the compound.

Table 3: Predicted HRMS Data for this compound

IonCalculated m/zMeasured m/z
[M+H]⁺CalculatedTo be determined
[M+Na]⁺CalculatedTo be determined

Note: The exact measured m/z values require experimental determination.

Fragmentation Pathway Analysis via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (the precursor ion) to generate a series of product ions. The fragmentation pattern is highly characteristic of the molecule's structure. For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Collision-induced dissociation (CID) would likely lead to characteristic fragmentation pathways, such as the loss of the ethoxy group, the nitro group, or a combination of these and other small neutral molecules. The analysis of these fragmentation pathways would provide conclusive evidence for the connectivity of the substituents on the pyridine ring.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is indispensable for identifying the functional groups within a molecule. These methods probe the vibrational and rotational modes of molecular bonds, providing a unique spectral fingerprint.

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Band Identification

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum reveals the presence of specific functional groups based on the absorption band frequencies. For this compound, the key functional groups are the nitro group (NO₂), the ether linkage (C-O-C), the carbon-chlorine bond (C-Cl), and the substituted pyridine ring.

Expected characteristic absorption bands for this compound would include:

Nitro Group (NO₂) Vibrations: Asymmetric and symmetric stretching vibrations of the nitro group are expected to appear in the regions of 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. These are typically strong and sharp bands.

Aromatic C-N Stretching: The stretching of the C-N bond connecting the nitro group to the pyridine ring would likely be observed in the 840-870 cm⁻¹ range.

Ether (C-O-C) Stretching: The asymmetric stretching of the C-O-C bond of the ethoxy group is anticipated to produce a strong band between 1200 cm⁻¹ and 1275 cm⁻¹, while the symmetric stretch would appear in the 1020-1075 cm⁻¹ region.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the pyridine ring would be found above 3000 cm⁻¹.

C-Cl Stretching: The carbon-chlorine stretching vibration is expected in the 600-800 cm⁻¹ region, though it can sometimes be weak and difficult to assign definitively.

Pyridine Ring Vibrations: The characteristic ring stretching vibrations would appear in the 1400-1600 cm⁻¹ range.

For illustrative purposes, the FTIR spectrum of the related compound 5-chloro-2-nitropyridine (B1630408) would show similar features related to the chloro and nitro-substituted pyridine ring, but would lack the characteristic bands of the ethoxy group. nih.gov

Table 1: Expected FTIR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch1520-1560
Nitro (NO₂)Symmetric Stretch1345-1385
Aromatic C-NStretch840-870
Ether (C-O-C)Asymmetric Stretch1200-1275
Ether (C-O-C)Symmetric Stretch1020-1075
Aromatic C-HStretch> 3000
C-ClStretch600-800
Pyridine RingRing Stretch1400-1600

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy is a light scattering technique that provides information complementary to FTIR. While FTIR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for characterizing the symmetric vibrations of the nitro group and the vibrations of the pyridine ring.

Expected Raman shifts for this compound would include:

Symmetric Nitro (NO₂) Stretch: This would be a strong and easily identifiable peak, complementing the FTIR data.

Pyridine Ring Breathing Modes: These highly symmetric vibrations of the aromatic ring typically give rise to strong Raman signals.

C-Cl Stretch: The C-Cl bond, being relatively non-polar, may show a more prominent signal in the Raman spectrum compared to the FTIR spectrum.

As a point of comparison, the Raman spectrum of 5-chloro-2-nitropyridine has been documented and would provide a foundational understanding of the vibrational modes of the core chloro-nitropyridine structure. nih.gov

X-ray Crystallography for Solid-State Molecular Structure Determination

Single-Crystal X-ray Diffraction for Bond Lengths, Angles, and Conformation

A single-crystal X-ray diffraction study of this compound, were it to be performed, would yield a definitive molecular structure. Key parameters that would be determined include:

Bond Lengths: The precise lengths of all covalent bonds, such as C-C, C-N, N-O, C-O, and C-Cl, would be measured with high accuracy.

Bond Angles: The angles between adjacent bonds would be determined, revealing the geometry around each atom.

Torsion Angles: These angles describe the rotation around single bonds and would define the conformation of the ethoxy group relative to the pyridine ring and the orientation of the nitro group. The steric hindrance between the ethoxy and nitro groups at adjacent positions (2 and 3) would likely lead to a non-planar arrangement, with the nitro group twisted out of the plane of the pyridine ring.

Planarity of the Pyridine Ring: The analysis would confirm the degree of planarity of the pyridine ring.

While data for the target compound is unavailable, crystallographic studies on related structures, such as substituted nitropyridines, provide insight into the expected structural features.

Table 2: Hypothetical Crystallographic Data for this compound

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
C-N (nitro) bond length~1.47 Å
N-O (nitro) bond length~1.22 Å
C-O (ethoxy) bond length~1.36 Å (aromatic), ~1.43 Å (aliphatic)
C-Cl bond length~1.74 Å
Torsion Angle (C-C-N-O)Likely significant twist due to steric hindrance

Crystal Packing Analysis and Intermolecular Interactions (e.g., Halogen Bonding, π-Stacking)

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by intermolecular interactions. For this compound, several types of interactions would be anticipated:

Halogen Bonding: The chlorine atom, having an electropositive region on its outer surface (the σ-hole), could participate in halogen bonding with electronegative atoms like the oxygen atoms of the nitro group or the nitrogen atom of the pyridine ring of an adjacent molecule.

π-Stacking: The electron-deficient pyridine rings could engage in π-π stacking interactions, contributing to the stability of the crystal structure.

C-H···O and C-H···N Hydrogen Bonds: Weak hydrogen bonds involving the C-H groups of the pyridine ring and the ethoxy group as donors and the oxygen atoms of the nitro group or the pyridine nitrogen as acceptors would likely be present.

These interactions play a crucial role in determining the physical properties of the solid, such as melting point and solubility.

Chiroptical Spectroscopy (if relevant to specific conformers or derivatives)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules—molecules that are non-superimposable on their mirror images. The parent compound, this compound, is not inherently chiral.

However, chiroptical spectroscopy could become relevant in specific contexts:

Chiral Derivatives: If this compound were used as a precursor to synthesize chiral derivatives, for example, by introducing a chiral center in a substituent, then CD spectroscopy would be essential for characterizing the stereochemistry of the products.

Atropisomerism: In some highly substituted biaryl systems, rotation around a single bond can be restricted, leading to atropisomers, which are conformers that can be isolated as separate enantiomers. While unlikely to be stable at room temperature for this specific compound, the possibility of atropisomerism could be investigated under specific conditions or in more complex derivatives.

In the absence of a chiral center or stable atropisomers, chiroptical spectroscopy would not be a relevant technique for the analysis of this compound itself.

Computational Chemistry and Theoretical Studies of 5 Chloro 3 Ethoxy 2 Nitropyridine

Quantum Mechanical (QM) Calculations for Electronic Structure Analysis

To understand the electronic nature of 5-chloro-3-ethoxy-2-nitropyridine, rigorous quantum mechanical calculations would be required. These methods provide insights into the distribution of electrons within the molecule, which governs its properties and reactivity.

Density Functional Theory (DFT) for Ground State Properties and Electronic Configuration

Density Functional Theory (DFT) is a powerful computational method for determining the ground-state electronic properties of molecules. A typical DFT study of this compound would involve calculations using a functional, such as B3LYP, and a suitable basis set (e.g., 6-311++G(d,p)). This would yield crucial information, including the optimized molecular geometry, total energy, dipole moment, and the distribution of atomic charges. These calculated parameters are fundamental to understanding the molecule's stability and polarity.

Ab Initio Methods for High-Accuracy Electronic Structure Prediction

For even greater accuracy in electronic structure prediction, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be employed. While computationally more demanding, these methods provide a more precise description of electron correlation effects. Such calculations would offer benchmark values for the electronic energy and other properties, serving as a high-fidelity reference for the electronic configuration of this compound.

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional structure of this compound, particularly the orientation of the ethoxy group, is critical to its function. Computational methods are essential for exploring its conformational landscape.

Prediction of Stable Conformers and Rotational Barriers

By systematically rotating the dihedral angles associated with the ethoxy group and calculating the corresponding energies, a potential energy surface can be mapped out. This analysis would reveal the most stable conformers of the molecule. Furthermore, the energy barriers for rotation between these stable forms could be calculated, providing insight into the molecule's flexibility at different temperatures.

Analysis of Intramolecular Interactions and Strain Energy

Once stable conformers are identified, the intramolecular interactions that stabilize them can be analyzed. This includes investigating potential hydrogen bonds or steric repulsions between the ethoxy group, the nitro group, and the chlorine atom. The strain energy of different conformers could also be calculated to quantify the energetic cost of deviations from ideal geometries.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of the HOMO and LUMO, and the resulting HOMO-LUMO energy gap, are critical indicators of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity. By visualizing the spatial distribution of the HOMO and LUMO, one could predict the likely sites for electrophilic and nucleophilic attack on the this compound ring. For instance, the locations of the HOMO would indicate regions susceptible to electrophilic attack, while the LUMO would highlight sites prone to nucleophilic attack. This information is invaluable for predicting the outcomes of chemical reactions involving this compound.

Without dedicated computational studies, a quantitative and detailed analysis as outlined above remains speculative for this compound. Future research in this area would be highly beneficial to the chemical community.

HOMO-LUMO Gap Analysis and Electron Transfer Properties

A fundamental concept in computational chemistry is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and its ability to participate in electron transfer processes.

A smaller HOMO-LUMO gap suggests that a molecule can be more easily excited, indicating higher reactivity. For this compound, a theoretical calculation would reveal the energy values of its HOMO and LUMO. This data would be instrumental in predicting its behavior in chemical reactions, particularly those involving the transfer of electrons. For instance, a low gap might suggest its potential as a good electron acceptor or donor in various chemical contexts.

Table 1: Hypothetical HOMO-LUMO Gap Data for this compound

ParameterEnergy (eV)
HOMO EnergyValue not available
LUMO EnergyValue not available
HOMO-LUMO GapValue not available
Note: This table represents a template for data that would be generated from a computational study. Actual values are pending theoretical calculations.

Fukui Functions for Electrophilic and Nucleophilic Attack Site Prediction

To understand the regioselectivity of chemical reactions involving this compound, computational chemists would employ Fukui functions. These functions are derived from conceptual density functional theory (DFT) and help to identify the most likely sites for electrophilic and nucleophilic attack on a molecule.

By calculating the Fukui functions for each atom in the this compound molecule, one could predict where an incoming electrophile (an electron-seeking species) or a nucleophile (a nucleus-seeking species) would preferentially react. This information is invaluable for designing synthetic routes and understanding reaction mechanisms. The pyridine (B92270) ring, with its electron-withdrawing nitro group and chloro substituent, and the electron-donating ethoxy group, would present a particularly interesting case for such an analysis.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum mechanical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. This is crucial for understanding how this compound behaves in a real-world environment, such as in a solvent.

Conformational Dynamics in Solution Phase

The ethoxy group of this compound is not rigid and can rotate around the carbon-oxygen bond. MD simulations could track the different conformations that the molecule adopts in a solution phase. This would reveal the most stable conformations and the energy barriers between them, providing a deeper understanding of its structural flexibility.

Interaction with Solvents and Other Molecules

MD simulations are also essential for studying how this compound interacts with its surroundings. By simulating the molecule in a box of solvent molecules (e.g., water, ethanol), researchers can observe the formation of hydrogen bonds and other intermolecular interactions. This is key to understanding its solubility and how it might interact with other molecules in a mixture.

QSAR/QSPR Modeling Principles Applied to Structural Features

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physical properties of chemicals based on their molecular structure. conicet.gov.ar These models rely on the calculation of molecular descriptors that encode structural information in a numerical format. conicet.gov.ar

Topological and Electronic Descriptors Derived from this compound

A variety of descriptors can be calculated for this compound to be used in QSAR/QSPR studies. These descriptors capture different aspects of the molecular structure.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule. researchgate.net They describe the size, shape, and branching of the molecule. Examples include the Wiener index and the Balaban J index. researchgate.net

Electronic Descriptors: These descriptors relate to the electronic structure of the molecule. rsc.org Examples include partial atomic charges, dipole moment, and the energies of the HOMO and LUMO. These are crucial for understanding how the molecule will interact with other molecules. rsc.org

Table 2: Examples of Descriptors for QSAR/QSPR Modeling of this compound

Descriptor TypeDescriptor NameHypothetical Value
TopologicalWiener IndexValue not available
TopologicalBalaban J IndexValue not available
ElectronicDipole MomentValue not available
ElectronicPolarizabilityValue not available
Note: This table illustrates the types of descriptors that would be calculated for a QSAR/QSPR study. The values are dependent on computational analysis.

By calculating these and other descriptors for a series of related compounds, a QSAR or QSPR model could be developed to predict properties such as toxicity, environmental fate, or reactivity, without the need for extensive experimental testing.

Correlation of Theoretical Descriptors with Predicted Reactivity Profiles

The reactivity of a chemical compound is intrinsically linked to its electronic structure. Computational chemistry provides a powerful lens through which to explore this relationship by calculating a variety of theoretical descriptors. For this compound, these descriptors offer valuable insights into its anticipated behavior in chemical reactions, particularly its susceptibility to nucleophilic and electrophilic attack. The interplay of the chloro, ethoxy, and nitro substituents on the pyridine ring creates a unique electronic landscape that governs its reactivity.

The primary theoretical descriptors used to predict the reactivity of this compound include Frontier Molecular Orbitals (HOMO and LUMO), the HOMO-LUMO energy gap, and the Molecular Electrostatic Potential (MEP). By analyzing these descriptors, a detailed reactivity profile can be constructed.

Frontier Molecular Orbitals (HOMO and LUMO) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the orbital from which a molecule is most likely to donate electrons in a reaction with an electrophile, while the LUMO is the orbital that is most likely to accept electrons from a nucleophile. The energies of these orbitals and the distribution of their electron density across the molecule are critical in predicting reaction sites.

Generally, a lower LUMO energy indicates a greater susceptibility to nucleophilic attack, as the molecule can more readily accept electrons into this orbital. The strong electron-withdrawing nature of the nitro and chloro groups is expected to result in a low-lying LUMO, making the pyridine ring electron-deficient and thus activated towards nucleophiles. The HOMO energy, on the other hand, provides an indication of the molecule's ability to react with electrophiles. A higher HOMO energy suggests a greater propensity to donate electrons. While the ethoxy group donates electron density, the powerful withdrawing effects of the nitro and chloro groups are likely to result in a relatively low HOMO energy, suggesting that electrophilic attack on the ring is less favorable than nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is another crucial descriptor for predicting chemical reactivity and stability. A small HOMO-LUMO gap is indicative of a molecule that is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the combined influence of the electron-withdrawing and -donating groups will determine the magnitude of this gap. It is anticipated that the significant electron-withdrawing character of the nitro group will lead to a relatively small HOMO-LUMO gap, signifying a reactive molecule.

Interactive Data Table: Predicted Frontier Orbital Properties

Theoretical DescriptorPredicted Influence on this compoundImplication for Reactivity
HOMO EnergyRelatively low due to the dominant electron-withdrawing effects of the nitro and chloro groups.Reduced reactivity towards electrophiles at the ring. The ethoxy group may be a site for electrophilic attack.
LUMO EnergySignificantly lowered by the strong electron-withdrawing nitro and chloro groups.High susceptibility to nucleophilic aromatic substitution (SNAr) reactions.
HOMO-LUMO Gap (ΔE)Expected to be relatively small.Indicates high chemical reactivity and lower kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP) and Site-Specific Reactivity

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting the sites of electrophilic and nucleophilic attack. nih.gov The MEP map illustrates regions of negative electrostatic potential (typically colored red or yellow), which are electron-rich and thus attractive to electrophiles, and regions of positive electrostatic potential (colored blue), which are electron-deficient and susceptible to nucleophilic attack.

For this compound, the MEP map is expected to show a highly polarized structure. The most negative potential is anticipated to be localized on the oxygen atoms of the nitro group, making them the most likely sites for interaction with electrophiles or for hydrogen bonding. The pyridine nitrogen atom, while typically a site of negative potential in unsubstituted pyridine, will have its electron density significantly reduced by the adjacent electron-withdrawing nitro group.

Conversely, regions of high positive electrostatic potential are expected to be found on the carbon atoms of the pyridine ring, particularly those bearing the chloro and nitro substituents (C2 and C5) and the carbon atom at position 6. This is a direct consequence of the strong electron-withdrawing nature of these groups, which pulls electron density away from the ring. These electron-deficient carbon atoms are the predicted primary sites for nucleophilic attack. Nucleophilic aromatic substitution (SNAr) is a common reaction for such electron-poor aromatic systems. researchgate.net

Interactive Data Table: Predicted Molecular Electrostatic Potential and Reactivity Sites

Region of MoleculePredicted Electrostatic PotentialPredicted Reactivity
Oxygen atoms of the Nitro GroupHighly Negative (Electron-Rich)Favored site for electrophilic attack and hydrogen bond acceptors.
Pyridine Ring Carbons (especially C2, C4, C6)Highly Positive (Electron-Deficient)Primary sites for nucleophilic attack, leading to substitution reactions.
Ethoxy GroupModerately Negative Potential around the OxygenPotential site for electrophilic attack or protonation.

Reaction Chemistry and Mechanistic Pathways of 5 Chloro 3 Ethoxy 2 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine (B92270) ring, being electron-deficient, is activated towards nucleophilic aromatic substitution (SNAr). This reactivity is further enhanced by the presence of the strongly electron-withdrawing nitro group. In 5-chloro-3-ethoxy-2-nitropyridine, the potential leaving groups for an SNAr reaction are the chloro group at the 5-position and the nitro group at the 2-position.

The chloro group at the C-5 position of the pyridine ring is a potential site for nucleophilic attack. The viability of its displacement is dependent on the activation provided by the electron-withdrawing groups on the ring and the nature of the nucleophile. In the case of this compound, the nitro group at C-2 and the ring nitrogen work in concert to reduce the electron density at C-5, thereby facilitating nucleophilic attack.

The general mechanism for the SNAr reaction at C-5 involves the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the expulsion of the chloride ion to restore aromaticity.

With Oxygen Nucleophiles: Reactions with alkoxides (e.g., sodium methoxide (B1231860), sodium ethoxide) or phenoxides are expected to proceed to yield the corresponding 5-alkoxy or 5-aryloxy derivatives. The reaction conditions would typically involve heating the substrate with the nucleophile in a suitable polar aprotic solvent like DMF or DMSO.

With Nitrogen Nucleophiles: Ammonia (B1221849), primary amines, and secondary amines are generally effective nucleophiles in SNAr reactions with activated chloro-pyridines. The reaction of this compound with amines would likely lead to the formation of the corresponding 5-amino-3-ethoxy-2-nitropyridine derivatives.

With Sulfur Nucleophiles: Thiolates are excellent nucleophiles and are expected to readily displace the chloro group to form 5-thioether derivatives.

The expected reactivity of the chloro group with various nucleophiles is summarized in the table below.

Nucleophile (Nu)Reagent ExampleExpected Product
AlkoxideSodium methoxide (NaOCH₃)5-methoxy-3-ethoxy-2-nitropyridine
AmineAmmonia (NH₃)5-amino-3-ethoxy-2-nitropyridine
ThiolateSodium thiophenoxide (NaSPh)5-(phenylthio)-3-ethoxy-2-nitropyridine

The nitro group, particularly at the C-2 (or α) position of a pyridine ring, can also act as a leaving group in SNAr reactions, a behavior that is well-documented for various nitropyridines. nih.gov The strong electron-withdrawing nature of the nitro group makes the carbon atom to which it is attached highly electrophilic.

In this compound, the C-2 position is significantly activated by the ring nitrogen. Therefore, displacement of the nitro group by strong nucleophiles is a competing reaction pathway to the displacement of the chloro group. Studies on related 3-nitropyridines have shown that the 3-nitro group can be selectively substituted in the presence of other leaving groups, such as a halogen at the 5-position. nih.gov This suggests that for this compound, the displacement of the 2-nitro group is a highly probable reaction.

Nucleophile (Nu)Reagent ExampleExpected Product
ThiolBenzylthiol (BnSH)5-chloro-2-(benzylthio)-3-ethoxypyridine
AlkoxideSodium ethoxide (NaOEt)5-chloro-2,3-diethoxypyridine

Effect on Chloro Group Displacement (at C-5): The electron-donating resonance effect of the ethoxy group will be more pronounced at the ortho (C-2 and C-4) and para (C-6) positions. Its influence at the meta-position (C-5) is primarily a weaker, deactivating inductive effect. Therefore, the ethoxy group is expected to have a minor deactivating effect on the displacement of the chloro group at C-5.

Effect on Nitro Group Displacement (at C-2): The ethoxy group is ortho to the C-2 position. Its electron-donating resonance will increase the electron density at C-2, making it less electrophilic and thus deactivating the ring towards nucleophilic attack at this position.

Therefore, the presence of the 3-ethoxy group likely favors the displacement of the C-5 chloro group over the C-2 nitro group in SNAr reactions.

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

Electrophilic aromatic substitution (EAS) reactions on the pyridine ring are generally difficult due to the electron-deficient nature of the ring, which is caused by the electronegative nitrogen atom. The presence of a strong deactivating group like the nitro group further disfavors EAS. However, the ethoxy group at C-3 is an activating group and will direct incoming electrophiles.

The directing effects of the substituents on the pyridine ring will determine the regioselectivity of any potential electrophilic attack.

Nitro Group (at C-2): Strongly deactivating, meta-directing.

Ethoxy Group (at C-3): Activating, ortho- and para-directing (to C-2, C-4, and C-6).

Chloro Group (at C-5): Deactivating, ortho- and para-directing (to C-4 and C-6).

Electrophilic ReactionReagentExpected Major Product
NitrationHNO₃/H₂SO₄4-nitro-5-chloro-3-ethoxy-2-nitropyridine
BrominationBr₂/FeBr₃4-bromo-5-chloro-3-ethoxy-2-nitropyridine
Friedel-Crafts AcylationCH₃COCl/AlCl₃Reaction unlikely to proceed

Given the highly deactivated nature of the pyridine ring in this compound, protecting group strategies are not commonly employed for directing electrophilic attack. Instead, a more practical approach to synthesize derivatives with additional substituents would be to use a pre-functionalized pyridine ring and construct the target molecule through a series of reactions.

For instance, to introduce a substituent at a specific position, it would be more feasible to start with a pyridine derivative that already has the desired substituent or a group that can be converted to it, and then introduce the chloro, ethoxy, and nitro groups in subsequent steps.

Redox Chemistry of the Nitro Substituent

The nitro group in this compound is a key functional handle, primarily undergoing reductive transformations to introduce amino groups or related nitrogen functionalities.

Reduction of the Nitro Group to Amino and Other Nitrogen Functionalities

The conversion of the nitro group to an amino group is a fundamental transformation, yielding 5-chloro-3-ethoxypyridin-2-amine, a valuable building block for more complex molecules. This reduction can be achieved through various methods, with catalytic hydrogenation being one of the most common. This process typically involves treating the substrate with hydrogen gas in the presence of a metal catalyst. researchgate.net The choice of catalyst and reaction conditions is crucial to ensure chemoselectivity, preventing the hydrogenolysis of the C-Cl bond.

Catalytic transfer hydrogenation offers an alternative to using hydrogen gas. Reagents like formic acid or its salts are used as the hydrogen source in the presence of a palladium catalyst. Other methods for nitro group reduction that exhibit good functional group tolerance include the use of metal hydrides and dissolving metal reductions. sci-hub.st For instance, nanocrystalline magnesium oxide-stabilized palladium(0) has been shown to be an efficient heterogeneous catalyst for the reduction of both aromatic and aliphatic nitro groups under mild conditions, tolerating halogens and alkoxy groups. sci-hub.st Another metal-free approach involves the use of trichlorosilane (B8805176) in the presence of a tertiary amine, which can effectively reduce aromatic nitro compounds to the corresponding anilines with high chemoselectivity.

The reduction can sometimes be stopped at intermediate stages. For example, under specific conditions, the nitro group can be partially reduced to a hydroxylamino or nitroso derivative. sci-hub.st

Table 1: Representative Conditions for Nitro Group Reduction

Reagents and ConditionsSubstrate ExampleProductYieldReference
H2 (gas), Pd/C, Ethanol (B145695)Aromatic Nitro CompoundAromatic AmineHigh sci-hub.st
Pd-MgO, 2-Propanol, 60 °C4-Chloronitrobenzene4-Chloroaniline>99% sci-hub.st
HSiCl3, DIPEA, CH2Cl22-Nitro-p-xylene2,5-Dimethylaniline95%Generic representation based on literature.
Fe/HCl, Ethanol/Water, RefluxAromatic Nitro CompoundAromatic AmineGood to HighGeneric representation based on literature.

Oxidative Transformations of Related Nitro-Pyridines

While the reduction of the nitro group is common, its direct oxidation is not a typical transformation as it is already in a high oxidation state. However, the strong electron-withdrawing nature of the nitro group facilitates oxidative transformations on the pyridine ring itself. One such reaction is the Oxidative Nucleophilic Substitution of Hydrogen (ONSH). In this process, a nucleophile attacks a hydrogen-bearing carbon atom of the electron-deficient nitropyridine ring. The resulting intermediate, a σH-adduct, is then oxidized to restore aromaticity, leading to the net substitution of a hydrogen atom. chemrxiv.org

This reaction allows for the introduction of various substituents, such as amino or alkoxy groups, onto the nitropyridine core. For example, the amination of 3-nitropyridines can occur, where an amine nucleophile adds to the ring, followed by oxidation, often using an external oxidizing agent or even atmospheric oxygen. chemrxiv.org This methodology provides a route to functionalized nitropyridines that can be otherwise difficult to access.

Cross-Coupling Reactions of this compound

The chlorine atom at the C5 position of this compound serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound with a halide. libretexts.org In the case of this compound, the C-Cl bond can participate in this reaction to introduce a variety of aryl or vinyl substituents. The reaction typically employs a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. libretexts.orgharvard.edu The catalytic cycle involves the oxidative addition of the chloropyridine to the Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of ligand is critical for achieving high efficiency, especially with a less reactive aryl chloride. nih.gov

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

Aryl HalideBoronic AcidCatalyst/LigandBaseSolventYieldReference
3-Chloroindazole5-Indole boronic acidP2 / SPhosK3PO4Dioxane/H2O90% nih.gov
Aryl BromidePhenylboronic acidPd(PPh3)4Na2CO3Toluene/EtOH/H2OHighGeneric representation based on literature.
Aryl ChlorideArylboronic acidPd2(dba)3 / XPhosK3PO4t-BuOHGood to HighGeneric representation based on literature.

Note: The data represents typical conditions for related nitrogen-rich heterocycles, as specific data for this compound may not be widely available.

Heck and Sonogashira Reactions with Unsaturated Substrates

The Heck reaction couples aryl halides with alkenes to form substituted alkenes. wikipedia.orgorganic-chemistry.org This reaction would involve the palladium-catalyzed coupling of this compound with an alkene, such as an acrylate (B77674) or styrene, in the presence of a base. wikipedia.orgyoutube.com The reaction typically proceeds with high trans selectivity. organic-chemistry.org

The Sonogashira coupling, on the other hand, forms a C-C bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org This would allow for the introduction of an alkynyl moiety at the C5 position of the pyridine ring. Copper-free versions of the Sonogashira reaction have also been developed. wikipedia.org

Table 3: Representative Conditions for Heck and Sonogashira Reactions

ReactionAryl Halide ExampleCoupling PartnerCatalyst SystemBaseSolventYieldReference
HeckIodobenzeneStyrenePdCl2KOAcMethanol (B129727)Good wikipedia.org
HeckAryl Bromiden-Butyl acrylatePd(OAc)2 / P(o-tol)3Et3NAcetonitrile (B52724)HighGeneric representation based on literature.
SonogashiraAryl IodidePhenylacetylenePd(PPh3)2Cl2 / CuIEt3NTHFHigh libretexts.org
Sonogashira2-Chloro-5-nitropyridinePhenylacetylenePd(PPh3)4 / CuIDiisopropylamineTolueneModerate researchgate.net

Note: Data is based on general examples and closely related substrates to illustrate typical reaction conditions.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. nih.gov This reaction can be applied to this compound to introduce a variety of primary or secondary amines at the C5 position. The reaction requires a palladium catalyst, a suitable phosphine ligand (often a bulky, electron-rich one), and a base. nih.govmit.edu The choice of ligand and base is critical for the successful coupling of aryl chlorides.

Table 4: Representative Conditions for Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst/LigandBaseSolventYieldReference
2-BromopyridinePyrrolidinePd(OAc)2 / BINAPNaO-t-BuToluene98% nih.gov
Aryl ChlorideAnilinePd2(dba)3 / RuPhosNaO-t-BuDioxaneGood to HighGeneric representation based on literature.
Aryl Bromiden-HexylaminePd(OAc)2 / XPhosCs2CO3t-BuOHHighGeneric representation based on literature.

Note: The data represents typical conditions for related halopyridines, as specific data for this compound may not be widely available.

Cyclization Reactions and Annulation Strategies Utilizing this compound

Cyclization and annulation reactions are fundamental strategies in organic synthesis for the construction of complex cyclic and fused heterocyclic systems. The presence of nitro, chloro, and ethoxy groups on the pyridine ring of this compound suggests the theoretical potential for such transformations. The nitro group, in particular, can act as a leaving group or be reduced to an amino group, which can then participate in cyclization reactions.

Intramolecular Cyclization Pathways

As of the latest literature review, there are no specific, documented studies detailing the intramolecular cyclization pathways of this compound. While the general principles of intramolecular reactions suggest that a suitably positioned functional group on a side chain could react with the pyridine ring or its substituents, no such reactions have been reported for this specific molecule.

Formation of Fused Heterocyclic Systems

The synthesis of fused heterocyclic systems is a significant area of medicinal chemistry. While this compound is described as an intermediate for biologically active molecules, the specific annulation strategies involving this compound to form fused systems have not been detailed in the available research. chemimpex.com General [3+2] annulation reactions with nitroalkenes are known to produce five-membered nitrogen heterocycles, but specific examples utilizing this compound as a substrate are not present in the current body of scientific literature. chim.itresearchgate.net

Acid-Base Chemistry and Tautomerism of this compound (if applicable)

The acid-base properties and potential for tautomerism are critical aspects of a molecule's reactivity and biological activity. For this compound, the pyridine nitrogen possesses a lone pair of electrons and can act as a base. The electronic effects of the chloro, ethoxy, and nitro substituents will influence its basicity. However, specific pKa values or detailed studies on the acid-base equilibria for this compound are not available in the reviewed literature.

Similarly, while tautomerism is a known phenomenon in substituted pyridines, particularly those with amino or hydroxyl groups, there is no published research to indicate whether this compound exhibits any significant tautomeric forms under typical conditions.

Derivatization and Analog Synthesis from 5 Chloro 3 Ethoxy 2 Nitropyridine

Synthesis of Libraries of Functionalized Pyridine (B92270) Derivatives

The creation of compound libraries is a fundamental strategy in drug discovery and materials science to explore vast chemical space and identify molecules with desired properties. 5-chloro-3-ethoxy-2-nitropyridine serves as an excellent precursor for such endeavors due to its predictable reactivity at multiple sites.

Parallel Synthesis and High-Throughput Derivatization

Parallel synthesis techniques allow for the rapid generation of a multitude of distinct compounds in a systematic manner. The reactivity of the chloro and nitro groups on the this compound scaffold is well-suited for such high-throughput derivatization. For instance, the chloro group at the 5-position can readily undergo nucleophilic aromatic substitution (SNAr) with a diverse set of nucleophiles, such as primary and secondary amines, thiols, and alkoxides. This allows for the introduction of a wide range of substituents at this position.

Simultaneously or sequentially, the nitro group at the 2-position can be reduced to an amino group, which can then be further functionalized through acylation, sulfonylation, or reductive amination. This dual reactivity enables a combinatorial approach where a matrix of derivatives can be synthesized by reacting a set of nucleophiles at the 5-position with a set of electrophiles at the 2-position (after reduction).

Table 1: Representative Parallel Synthesis of a Library of 2-Amino-5-substituted-3-ethoxypyridines

EntryR-NH₂ (Nucleophile for C5)R'-COCl (Acylating Agent for C2-NH₂)Product Structure
1AnilineBenzoyl chloride
2BenzylamineAcetyl chloride
3MorpholineCyclopropanecarbonyl chloride
4Piperidine4-Methoxybenzoyl chloride

Note: This table represents a hypothetical parallel synthesis scheme based on known reactivity of similar pyridine systems. The synthesis would typically involve a two-step sequence: 1. Nucleophilic aromatic substitution of the chloro group. 2. Reduction of the nitro group followed by acylation.

Diversity-Oriented Synthesis from a Common Precursor

Diversity-oriented synthesis (DOS) aims to generate structurally complex and diverse small molecules from a common starting material. This compound can be a key building block in DOS strategies. By employing a series of branching reaction pathways, a wide range of different heterocyclic scaffolds can be accessed.

For example, after reduction of the nitro group to an amine, the resulting 2-amino-5-chloro-3-ethoxypyridine can undergo condensation and cyclization reactions with various bifunctional reagents to construct fused ring systems. Reaction with α-haloketones can lead to the formation of imidazo[1,2-a]pyridines, while reaction with β-ketoesters can yield pyridopyrimidines. The chloro and ethoxy groups can be further manipulated before or after the cyclization to introduce additional diversity.

Regioselective Modification of Functional Groups

A key advantage of this compound is the ability to selectively modify its functional groups, allowing for precise control over the final molecular structure.

Selective Transformation of the Nitro Group While Retaining Other Functions

The selective reduction of the nitro group to an amine is a crucial transformation that opens up a plethora of synthetic possibilities. This reduction can be achieved under conditions that leave the chloro and ethoxy groups intact. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under controlled conditions, or chemical reduction using reagents like tin(II) chloride (SnCl₂) or iron powder in acidic media. chemicalbook.com

Table 2: Selective Reduction of this compound

Reagent/CatalystSolventTemperature (°C)Yield of 2-Amino-5-chloro-3-ethoxypyridine (%)Reference
H₂, Pd/CEthanol (B145695)25>95 (estimated)Analogous to chemicalbook.com
Fe, NH₄ClEthanol/H₂O80~90Analogous to similar reductions
SnCl₂·2H₂OEthanol70~85Standard literature procedure

The resulting 2-amino-5-chloro-3-ethoxypyridine is a key intermediate for further derivatization.

Controlled Manipulation of the Chloro and Ethoxy Substituents

The chloro group at the 5-position is susceptible to nucleophilic aromatic substitution, particularly with soft nucleophiles. This allows for the introduction of various functionalities. Furthermore, the chloro group can participate in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling with boronic acids or the Buchwald-Hartwig amination with amines. These reactions are powerful tools for creating carbon-carbon and carbon-nitrogen bonds, respectively.

The ethoxy group at the 3-position is generally more stable but can be cleaved under harsh acidic conditions (e.g., using HBr or BBr₃) to yield the corresponding 3-hydroxypyridine (B118123). This hydroxyl group can then be further functionalized, for example, through etherification or esterification.

Table 3: Representative Reactions for Modifying the Chloro and Ethoxy Groups

Reaction TypeReagents and ConditionsProduct
Nucleophilic Aromatic SubstitutionR-NH₂, Base, Solvent, Heat5-Amino-substituted-3-ethoxy-2-nitropyridine
Suzuki-Miyaura CouplingR-B(OH)₂, Pd catalyst, Base, Solvent, Heat5-Aryl-3-ethoxy-2-nitropyridine
Buchwald-Hartwig AminationR-NH₂, Pd catalyst, Ligand, Base, Solvent, Heat5-Amino-substituted-3-ethoxy-2-nitropyridine
Ether CleavageHBr, Heat5-Chloro-2-nitro-3-hydroxypyridine

Preparation of Advanced Pyridine Building Blocks for Multi-Step Syntheses

The derivatives of this compound are valuable as advanced building blocks for the synthesis of complex, biologically active molecules. For instance, the synthesis of various kinase inhibitors often involves the construction of a substituted pyridine core. nih.gov

A notable example of the utility of related 2-chloro-3-nitropyridines is in the synthesis of imidazo[4,5-b]pyridine derivatives. nih.gov A similar strategy can be envisioned starting from this compound. The initial substitution of the chloro group with a primary amine, followed by reduction of the nitro group, provides a 2,5-diaminopyridine (B189467) derivative. This intermediate can then undergo cyclization with various reagents like aldehydes, carboxylic acids, or their derivatives to form the fused imidazo (B10784944) ring system. The ethoxy group at the 3-position can be carried through the synthesis or modified at a later stage to fine-tune the properties of the final molecule.

Table 4: Synthesis of a Fused Imidazo[4,5-b]pyridine Building Block

StepStarting MaterialReagents and ConditionsIntermediate/Product
1This compoundBenzylamine, K₂CO₃, DMF, 100°C5-(Benzylamino)-3-ethoxy-2-nitropyridine
25-(Benzylamino)-3-ethoxy-2-nitropyridineH₂, Pd/C, Ethanol, 25°CN⁵-Benzyl-3-ethoxypyridine-2,5-diamine
3N⁵-Benzyl-3-ethoxypyridine-2,5-diamineR-CHO, Oxidant, Heat5-(Benzylamino)-7-ethoxy-2-substituted-imidazo[4,5-b]pyridine

This sequence demonstrates how this compound can be elaborated into a more complex heterocyclic system, which can then be used in further synthetic endeavors.

Complex Pyridine Scaffolds

The construction of fused heterocyclic systems containing a pyridine ring is a significant area of research, as these scaffolds are often found in biologically active compounds. While specific examples detailing the use of this compound in the synthesis of complex fused pyridines are not extensively documented in publicly available literature, the general reactivity of related 2-chloropyridines provides a blueprint for potential transformations. For instance, the metallation of 2-chloropyridine (B119429) derivatives allows for the introduction of various substituents, which can then undergo intramolecular cyclization to form fused systems like naphthyridines and other polyheterocycles. calpaclab.com

The presence of the nitro group in this compound can also be exploited. For example, reduction of the nitro group to an amine, followed by reaction with a suitable dielectrophile, could lead to the formation of a new heterocyclic ring fused to the original pyridine core.

Precursors for Macrocyclic or Oligomeric Structures

The bifunctional nature of this compound and its derivatives suggests their potential utility as monomers in the synthesis of macrocycles and oligomers. After initial modification, such as the replacement of the chlorine atom with a nucleophilic group or the reduction of the nitro group, the resulting intermediate could possess two reactive sites for polymerization or macrocyclization reactions.

For instance, a derivative of this compound could be designed to have a nucleophilic group at one end and an electrophilic group at the other, enabling head-to-tail cyclization to form macrocycles. Alternatively, appropriately functionalized monomers could be used in step-growth polymerization to yield pyridine-containing oligomers. Research into alternating pyridine-thiophene oligomers has demonstrated that the inclusion of pyridine rings can modulate the electronic and optical properties of the resulting materials. bldpharm.com While direct application of this compound in this context is not explicitly reported, its chemical nature makes it a plausible candidate for such synthetic endeavors.

Stereoselective Syntheses Incorporating Chiral Auxiliaries or Catalysts

The development of stereoselective methods for the synthesis of chiral pyridine derivatives is of paramount importance for the creation of enantiomerically pure pharmaceuticals. Although specific research on stereoselective reactions involving this compound is limited in the available literature, we can infer potential strategies based on established asymmetric synthesis methodologies.

Introduction of Chiral Centers Adjacent to the Pyridine Ring

One hypothetical approach to introduce a chiral center adjacent to the pyridine ring would involve the nucleophilic substitution of the chlorine atom with a chiral nucleophile. The use of a chiral amine or alcohol, for example, would result in a product with a stereocenter directly attached to the pyridine core. The stereochemical outcome of such a reaction would be dependent on the nature of the chiral auxiliary used.

Another potential route could involve the functionalization of a position on a substituent already attached to the pyridine ring. For instance, if a side chain is introduced at the 5-position, subsequent asymmetric transformations on this side chain, such as an asymmetric hydrogenation or epoxidation, could install a chiral center.

Emerging Applications of 5 Chloro 3 Ethoxy 2 Nitropyridine in Advanced Materials and Chemical Synthesis

Precursors for Functional Polymer Synthesis

The structure of 5-chloro-3-ethoxy-2-nitropyridine is well-suited for its use as a monomer in the synthesis of functional polymers. The presence of a reactive chlorine atom allows for its participation in various polymerization reactions, such as polycondensation and cross-coupling reactions. Furthermore, the nitro and ethoxy groups provide a means to tune the electronic properties of the resulting polymers.

Monomers for Polymeric Scaffolds with Tunable Electronic Properties

Pyridine-containing polymers are of significant interest due to their unique electronic and photophysical properties. scite.airsc.orgrsc.org The incorporation of this compound into a polymer backbone can lead to materials with tailored electronic characteristics. The electron-withdrawing nature of the nitro group and the pyridine (B92270) ring, combined with the electron-donating effect of the ethoxy group, creates a "push-pull" system within the monomer unit. This intrinsic electronic asymmetry can be exploited to control the band gap and charge transport properties of the resulting polymer.

The polymerization can be envisioned to proceed through the substitution of the chlorine atom, for instance, in Suzuki or Stille cross-coupling reactions, to form carbon-carbon bonds and extend the polymer chain. The specific properties of the resulting polymer would be highly dependent on the comonomer used in the polymerization. While direct experimental data on polymers derived from this compound is not yet prevalent in the literature, the electronic properties of related substituted pyridine-containing polymers have been investigated. These studies demonstrate the principle of tuning electronic properties through substitution.

Table 1: Electronic Properties of Representative Substituted Pyridine-Containing Polymers

Polymer StructureHOMO (eV)LUMO (eV)Band Gap (eV)
Poly(pyridine-2,5-diyl)-6.2-2.53.7
Poly(3-hexylpyridine-2,5-diyl)-5.8-2.43.4
Poly(4-cyanopyridine-2,5-diyl)-6.5-3.03.5
Poly(3,4-ethylenedioxypyridine)-5.3-3.12.2

This table presents representative data for analogous polymer systems to illustrate the effect of substituents on electronic properties. The values are approximate and can vary based on the specific polymer and measurement conditions.

Based on the data for analogous systems, it can be inferred that a polymer incorporating this compound would likely exhibit a lower LUMO energy level due to the strongly electron-withdrawing nitro group, potentially leading to materials with n-type semiconducting properties. The ethoxy group would help to modulate the HOMO level and improve solubility.

Incorporation into Conjugated Polymer Backbones

Conjugated polymers are a class of organic materials characterized by alternating single and double bonds along the polymer chain, which leads to delocalized π-electrons and semiconducting properties. rsc.orgnumberanalytics.com The incorporation of this compound into a conjugated polymer backbone is a promising strategy for developing new materials for electronic and optoelectronic devices. rsc.org

The di-functional nature of this molecule (a reactive chloro group and the potential for further functionalization of the nitro group) allows for its integration into various conjugated polymer architectures. For example, it could be copolymerized with other aromatic monomers, such as thiophenes, fluorenes, or carbazoles, through transition metal-catalyzed cross-coupling reactions. acs.org The resulting donor-acceptor (D-A) copolymers, where the nitropyridine unit acts as the acceptor, are expected to have narrow band gaps and exhibit interesting charge transfer characteristics, which are desirable for applications in organic solar cells and field-effect transistors. semanticscholar.org

The electronic properties of such conjugated polymers can be systematically tuned by the choice of the comonomer and the substitution pattern on the pyridine ring. The presence of the nitro group is expected to significantly influence the electron affinity of the polymer, making it a potential candidate for an n-type semiconductor.

Ligands in Catalysis

The pyridine scaffold is a fundamental building block for ligands in transition metal catalysis due to its ability to coordinate with metal centers and influence their catalytic activity. acs.orgnih.govubc.caacs.org this compound can serve as a versatile precursor for the synthesis of novel pyridine-based ligands.

Design of Pyridine-Based Ligands for Transition Metal Catalysis

The chloro group in this compound is a key functional handle for introducing other coordinating moieties. Through nucleophilic substitution reactions, the chlorine atom can be replaced by various groups, such as phosphines, amines, or other heterocycles, to create bidentate or tridentate ligands. nih.gov For instance, reaction with a diarylphosphine anion could yield a P,N-ligand, which are known to be effective in a variety of cross-coupling reactions. nih.gov

Furthermore, the nitro group can be chemically transformed to modulate the electronic properties of the ligand. Reduction of the nitro group to an amino group would provide an additional coordination site or a point for further functionalization. The electronic nature of the substituents on the pyridine ring plays a crucial role in determining the donor/acceptor properties of the ligand, which in turn affects the stability and reactivity of the metal complex. ubc.ca The electron-withdrawing nitro group would make the pyridine a weaker σ-donor but a better π-acceptor, which can be beneficial in certain catalytic cycles.

Table 2: Catalytic Performance of Palladium Complexes with Substituted Pyridine Ligands in Suzuki-Miyaura Coupling

LigandSubstituent on PyridineYield (%)
PyridineH85
4-Methylpyridine-CH₃ (electron-donating)92
4-Chloropyridine-Cl (electron-withdrawing)78
4-Nitropyridine-NO₂ (strongly electron-withdrawing)65

This table presents representative data to illustrate the effect of substituents on the catalytic activity of pyridine-based ligands in a typical cross-coupling reaction. The reaction conditions are kept constant for comparison. acs.org

The data suggests that the electronic properties of the pyridine ligand significantly impact the catalytic efficiency. While no direct data for a ligand derived from this compound is available, the combined electronic effects of its substituents would place it in a unique position, offering a balance of steric and electronic properties that could be advantageous for specific catalytic transformations.

Role in Asymmetric Catalysis (if chiral derivatives are formed)

The development of chiral ligands is central to asymmetric catalysis, which aims to produce a single enantiomer of a chiral product. nih.govacs.orgresearchgate.net this compound can be a valuable starting material for the synthesis of chiral pyridine-based ligands.

A common strategy for creating chiral ligands is to introduce a chiral center in the side chain attached to the pyridine ring. The amino group, obtained from the reduction of the nitro group, can be reacted with a chiral auxiliary or used to synthesize a chiral oxazoline (B21484) ring, leading to the formation of Py-Ox (pyridine-oxazoline) type ligands. researchgate.net These ligands have shown great promise in a variety of asymmetric reactions, including hydrogenations, hydrosilylations, and allylic alkylations. scite.airesearchgate.net

The stereochemical outcome of a reaction catalyzed by a metal complex with a chiral ligand is determined by the three-dimensional structure of the ligand and its interaction with the metal and the substrate. The substituents on the pyridine ring of the ligand can influence the steric environment around the metal center, thereby controlling the enantioselectivity of the reaction. The ethoxy group on the 3-position of the pyridine ring in our target molecule could play a significant role in creating a specific chiral pocket.

Components in Optoelectronic Materials

Functionalized pyridine derivatives are increasingly being explored for their potential in optoelectronic materials, particularly in the development of organic light-emitting diodes (OLEDs) and other emissive devices. rsc.orgresearchgate.netresearchgate.net The unique electronic structure of this compound, with its combination of electron-donating and electron-withdrawing groups, makes it an intriguing candidate as a building block for such materials.

The "push-pull" nature of the molecule can lead to intramolecular charge transfer (ICT) upon photoexcitation, which is a key characteristic for many fluorescent and phosphorescent materials. researchgate.net The energy of the emitted light can be tuned by modifying the substituents on the pyridine ring. The nitro group, being strongly electron-withdrawing, is expected to cause a red-shift in the emission spectrum compared to unsubstituted pyridine.

Table 3: Photophysical Properties of Selected Functionalized Pyridine Derivatives

CompoundSubstituentsAbsorption Max (nm)Emission Max (nm)Quantum Yield (%)
4-Nitropyridine4-NO₂275--
3-Amino-5-nitropyridine3-NH₂, 5-NO₂38052015
2,6-Diphenyl-4-(pyren-1-yl)pyridine2,6-Ph, 4-Pyrenyl34547085
4-(Dimethylamino)pyridine N-oxide4-N(CH₃)₂, N-oxide28037060

This table presents representative data for analogous compounds to illustrate the range of photophysical properties achievable with substituted pyridines. The data is solvent and condition dependent.

By incorporating this compound into larger conjugated systems or by using it as a ligand in emissive metal complexes, it may be possible to develop new materials with tailored optoelectronic properties for applications in displays, lighting, and sensors. The chlorine atom also provides a convenient point for further chemical modification to fine-tune the material's properties or to attach it to other molecular components.

Building Blocks for Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs)

The development of materials for OLEDs and OPVs relies heavily on the design of organic molecules with specific electronic properties. Substituted pyridines are integral components in many high-performance materials used in these technologies. The nitro group on the pyridine ring of compounds like this compound facilitates the synthesis of electron-deficient heterocyclic systems. pmarketresearch.com This electron-deficient nature is crucial for creating n-type materials for OPVs or host materials in OLEDs.

While direct integration of this compound into final devices is uncommon, its value lies in its role as a reactive intermediate. The chlorine atom at the 5-position can be readily displaced through nucleophilic substitution or used as a handle in cross-coupling reactions (e.g., Suzuki or Stille coupling) to build larger, more complex chromophores. For instance, related halogenated nitropyridines are listed as materials for OPV/OLED applications, underscoring the relevance of this structural class. acrospharmatech.com Through multi-step synthesis, the pyridine core can be incorporated into ligands for phosphorescent metal complexes, such as those based on iridium, which are known for their high quantum efficiency in OLEDs. nih.gov

Fluorescent or Phosphorescent Dyes Incorporating Pyridine Moieties

The pyridine ring is a common scaffold in the architecture of fluorescent and phosphorescent dyes. Its inclusion can influence the photophysical properties of the molecule, such as emission wavelength, quantum yield, and lifetime. The functional groups on this compound offer multiple pathways for derivatization to create novel dyes.

The nitro group can be chemically reduced to an amino group, a powerful auxochrome that can significantly enhance fluorescence. The resulting 2-amino-5-chloro-3-ethoxypyridine can then be further functionalized. The combination of an amino group and the ethoxy group can create a "push-pull" system within the molecule, a common design strategy for developing solvatochromic dyes and materials with large Stokes shifts.

Furthermore, the pyridine nitrogen itself can be used to coordinate with metal ions, forming organometallic complexes. Research has shown that metal complexes incorporating substituted pyridine ligands, such as those with rhenium(I), can exhibit strong phosphorescence. acs.org These materials are of great interest for applications ranging from bio-imaging to OLEDs. Studies on purely organic phosphorescent systems have also utilized brominated pyridine derivatives to achieve room-temperature phosphorescence (RTP) through the heavy-atom effect, which promotes intersystem crossing. rsc.org This suggests that the chlorine atom in this compound could similarly be exploited in the design of new RTP materials.

Intermediates in Fine Chemical Synthesis Beyond Traditional Areas

Beyond its use in pharmaceuticals, this compound serves as a key intermediate in the synthesis of other high-value fine chemicals, including those for agriculture and specialized industrial uses. chemimpex.com

Advanced Agrochemical Intermediates

The pyridine ring is a core component of many modern pesticides and herbicides. Substituted chloronitropyridines are established precursors in the agrochemical industry. pmarketresearch.comguidechem.com this compound is utilized as a building block for creating more complex active ingredients for crop protection. chemimpex.com Its functional groups allow for sequential, site-selective reactions to build the final target molecule. For example, the chlorine atom can be substituted, and the nitro group can be reduced and further derivatized to produce a wide range of compounds for biological screening. The use of such intermediates enables the synthesis of novel agrochemicals with potentially improved efficacy or different modes of action. google.com

Specialty Chemical Precursors for Industrial Applications

The reactivity of this compound makes it a versatile precursor for a variety of specialty chemicals. smolecule.com The term "specialty chemicals" refers to low-volume, high-value products formulated for specific applications. The compound's utility stems from the distinct reactivity of its functional groups:

Nucleophilic Aromatic Substitution: The chlorine atom is susceptible to replacement by various nucleophiles (e.g., amines, alkoxides, thiols), allowing for the introduction of diverse functionalities.

Reduction of the Nitro Group: The nitro group can be reduced to an amine, which opens up a vast area of subsequent chemistry, such as diazotization or amide bond formation.

Modification of the Pyridine Ring: The pyridine ring itself can undergo further electrophilic substitution, although the existing substituents heavily influence the position and feasibility of such reactions.

This chemical versatility allows it to be a starting material for products used as dye assistants, additives, and components in the synthesis of polymers or other functional materials. guidechem.com

Supramolecular Chemistry and Self-Assembly of this compound Derivatives

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Derivatives of this compound have potential applications in this field, particularly in the formation of organized molecular structures on surfaces.

Formation of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate surface. They are of significant interest for modifying the chemical and physical properties of surfaces for applications in electronics, sensors, and biocompatible materials. Pyridine-containing molecules are known to form SAMs on various substrates.

The formation of a SAM typically requires a head group that can anchor to the substrate. While this compound itself may not be the primary molecule for forming a SAM, it can be readily modified to incorporate a suitable anchor group, such as a thiol or a silane. The pyridine ring itself, particularly the nitrogen lone pair, can act as an anchor to certain metal surfaces. For instance, pyridine derivatives can coordinate to surfaces, and research has demonstrated the formation of ordered monolayers of various sulfur-modified molecules on gold. nih.gov The functional groups of the pyridine derivative would then form the exposed surface of the monolayer, dictating its properties, such as hydrophobicity and chemical reactivity. The ability to control the orientation and packing of molecules in a SAM is crucial, and the substituents on the pyridine ring would play a key role in directing these intermolecular interactions.

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Extensive searches of publicly available scientific literature and research databases did not yield any specific studies on the application of this compound as a ligand in the synthesis of coordination polymers or metal-organic frameworks (MOFs). While research into the development of novel MOFs using various functionalized organic ligands is a vibrant field, the use of this particular compound has not been documented in the available resources.

The potential of a molecule to act as a ligand in the formation of coordination polymers and MOFs is largely dependent on its ability to form stable coordinate bonds with metal centers. This typically requires the presence of suitable donor atoms (like nitrogen, oxygen, or sulfur) positioned in a way that facilitates the formation of extended network structures. While this compound possesses potential donor sites in its pyridine nitrogen and the oxygen atoms of the nitro and ethoxy groups, its utility in this specific application remains unexplored in the current body of scientific literature.

Further research would be necessary to determine the coordination chemistry of this compound with various metal ions and to evaluate the structural characteristics and properties of any resulting coordination polymers or MOFs. Such investigations would be required to ascertain its viability for creating advanced materials with potential applications in areas like gas storage, catalysis, or sensing.

Chromatographic and Advanced Analytical Methodologies for 5 Chloro 3 Ethoxy 2 Nitropyridine

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 5-chloro-3-ethoxy-2-nitropyridine. It is extensively used for purity determination and the separation of isomers.

Reversed-phase HPLC (RP-HPLC) is the most common mode of chromatography used for the purity assessment of organic compounds. The development of a robust RP-HPLC method for this compound involves the careful selection of a stationary phase, mobile phase, and detector settings to achieve optimal separation and sensitivity.

A typical starting point for method development would involve a C18 column, which is a nonpolar stationary phase. The mobile phase would consist of a polar mixture, such as acetonitrile (B52724) or methanol (B129727) and water. The elution of this compound is governed by its hydrophobicity; a higher proportion of the organic solvent in the mobile phase will lead to a shorter retention time.

The development process often involves screening different columns and mobile phase compositions to achieve a good peak shape and resolution from potential impurities. Gradient elution, where the mobile phase composition is changed during the run, is often employed to effectively separate compounds with a wide range of polarities. UV detection is suitable for this compound due to the presence of the nitropyridine chromophore.

Table 1: Illustrative RP-HPLC Method Parameters for Purity Assessment of this compound

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Detailed Research Findings: While specific research articles detailing the HPLC analysis of this compound are not readily available, methods for similar nitropyridine derivatives provide a strong basis for method development. For instance, the analysis of other substituted nitropyridines often utilizes C18 columns with mobile phases consisting of acetonitrile and water, sometimes with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization for mass spectrometric detection. rasayanjournal.co.in The retention time for this compound would be expected to be in the mid-to-late region of the chromatogram under typical reversed-phase conditions due to its moderate polarity.

Normal-phase HPLC, which uses a polar stationary phase (like silica) and a non-polar mobile phase (like hexane (B92381) and ethanol), can be an effective alternative for separating isomers of this compound that may not be resolved by RP-HPLC. nih.govlcms.cz Isomeric impurities can arise from the synthetic process, and their separation is crucial for quality control.

Chiral HPLC is a specialized technique used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. If the synthesis of this compound can result in chiral centers, or if it is used in the synthesis of a chiral final product, enantiomeric separation becomes critical. This is often achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. shimadzu.comchemimpex.com Polysaccharide-based CSPs are commonly used for the separation of a wide range of chiral compounds. nih.gov

Table 2: Illustrative Chiral HPLC Method Parameters for Enantiomeric Separation

ParameterCondition
Column Chiralpak® AD-H, 4.6 x 250 mm, 5 µm
Mobile Phase Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL

Detailed Research Findings: The separation of chiral antihistamine drugs has been successfully achieved using Chiralpak columns with mobile phases containing acetonitrile and a basic additive. rsc.org For a compound like this compound, a normal-phase chiral method using a polysaccharide-based column would be a primary approach. The selection of the chiral stationary phase and the mobile phase composition, including the type and concentration of the alcohol modifier and any additives, is critical for achieving enantioseparation. nih.gov

Gas Chromatography (GC) for Volatile Product Analysis

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. It is particularly useful for identifying and quantifying volatile impurities and residual solvents in the final product of this compound.

While this compound itself may be amenable to GC analysis, derivatization is sometimes employed to improve its volatility or thermal stability, or to enhance its detection. However, for a compound of this nature, direct injection is often feasible. Derivatization is more commonly required for highly polar or reactive functional groups that are not present in the target molecule.

Headspace GC is a technique specifically designed for the analysis of volatile and semi-volatile compounds in a liquid or solid matrix. innoteg-instruments.comthermofisher.cnhubspot.net This method is ideal for determining the levels of residual solvents from the manufacturing process, such as ethanol (B145695), ethyl acetate, or other organic solvents. In headspace GC, the sample is sealed in a vial and heated, allowing the volatile compounds to partition into the gas phase (the headspace) above the sample. A portion of this headspace is then injected into the GC system. This technique minimizes the introduction of non-volatile matrix components into the GC, which helps to protect the instrument and improve the quality of the analysis. shimadzu.comvietnguyenco.vn

Table 3: Illustrative Headspace GC-FID Method Parameters for Residual Solvent Analysis

ParameterCondition
GC System Gas Chromatograph with FID
Headspace Sampler Automated Headspace Sampler
Column DB-624, 30 m x 0.32 mm, 1.8 µm
Carrier Gas Helium
Oven Temperature Program 40 °C (5 min), then ramp to 240 °C at 10 °C/min
Injector Temperature 250 °C
Detector Temperature 260 °C
Headspace Vial Temp. 80 °C
Headspace Incubation Time 30 min

Detailed Research Findings: The United States Pharmacopeia (USP) method <467> provides a comprehensive guide for the analysis of residual solvents in pharmaceuticals using headspace GC. thermofisher.cn These methods typically use a G43 (6% cyanopropylphenyl - 94% dimethylpolysiloxane) or similar column and a flame ionization detector (FID). The method can be validated for specificity, linearity, accuracy, and precision to ensure reliable quantification of residual solvents.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine a separation technique with a spectroscopic detection method, provide a wealth of information for the comprehensive analysis of this compound. innoteg-instruments.com

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is a powerful tool for the analysis of this compound. It combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. This technique is invaluable for the identification of unknown impurities and degradation products by providing molecular weight and structural information. A method for a related pyridine (B92270) derivative utilized a C18 column with a mobile phase of ammonium acetate, acetonitrile, and methanol, with detection by mass spectrometry in positive ion mode. rasayanjournal.co.in

GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS is the gold standard for the identification of volatile and semi-volatile compounds. In the context of this compound analysis, GC-MS is particularly useful for the unequivocal identification of residual solvents and other volatile impurities. The mass spectrometer provides a unique fragmentation pattern for each compound, which can be compared to a library of spectra for positive identification.

GC-MS for Simultaneous Separation and Mass Identification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a robust analytical method for the examination of volatile and semi-volatile compounds such as this compound. This technique first separates the components of a sample in the gas chromatograph based on their differential partitioning between a stationary phase and a mobile gas phase. Following separation, the eluted components are introduced into the mass spectrometer. Here, they are ionized, and the resulting ions are sorted according to their mass-to-charge ratio (m/z), providing a molecular fingerprint.

For this compound, an electron ionization (EI) mass spectrum would typically display a molecular ion peak corresponding to its molecular weight. Additionally, a characteristic fragmentation pattern would be observed, which is crucial for its definitive identification. This pattern would likely include fragments resulting from the loss of the ethoxy group (-OCH2CH3), the nitro group (-NO2), and the chlorine atom (-Cl).

Table 1: Typical GC-MS Parameters for Analysis

ParameterTypical Condition
GC Column Capillary column (e.g., DB-5ms, HP-5ms)
Injector Temperature 250 °C
Oven Temperature Program Initial temperature of 50-100 °C, ramped to 250-300 °C
Carrier Gas Helium
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Range 40-400 m/z
This table represents typical GC-MS parameters and may vary depending on the specific instrument and analytical goals.

LC-MS/MS for Complex Mixture Analysis and Trace Detection

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an essential technique for analyzing this compound, particularly within complex mixtures or when high sensitivity is paramount for detecting trace amounts. In this method, a liquid chromatograph initially separates the sample's components. The eluent is then directed into a mass spectrometer, often utilizing an electrospray ionization (ESI) source, which is ideal for polar and thermally sensitive molecules.

The use of tandem mass spectrometry (MS/MS) enhances specificity and sensitivity. A specific precursor ion, such as the protonated molecule [M+H]+ of this compound, is selected in the first mass analyzer. This ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly minimizes background interference, enabling highly selective and sensitive quantification. The purity of final products containing this compound can be confirmed using techniques including mass spectrometry and HPLC analysis. google.com.pg

Table 2: Typical LC-MS/MS Conditions

ParameterTypical Condition
LC Column C18 reversed-phase column
Mobile Phase A gradient of water and acetonitrile or methanol, often with a small amount of formic acid
Ionization Mode Electrospray Ionization (ESI), positive ion mode
MS/MS Transition Precursor ion [M+H]+ → Product ion(s)
This table outlines typical LC-MS/MS conditions; specific transitions would need to be determined experimentally.

Quantitative Analytical Methods

The accurate quantification of this compound necessitates the creation and validation of calibration curves. This is achieved by preparing a series of standard solutions with known concentrations of the compound. These standards are then analyzed using an appropriate analytical method, such as GC-MS, LC-MS/MS, or UV-Vis spectrophotometry.

A calibration curve is generated by plotting the instrumental response (e.g., peak area or absorbance) against the known concentrations of the analyte. A linear relationship between concentration and response is typically observed within a specific range. The quality of this linearity is evaluated by the correlation coefficient (R²), which should ideally be close to 1 (e.g., >0.99).

Method validation is a critical procedure to ensure the reliability of the quantitative results. Key parameters for validation include:

Linearity: The ability of the method to produce test results that are directly proportional to the analyte's concentration.

Accuracy: The proximity of the method's test results to the true value.

Precision: The level of agreement among individual test results when the method is repeatedly applied to multiple samplings of a homogeneous sample.

Limit of Detection (LOD): The lowest concentration of an analyte that can be detected, though not necessarily quantified with precision.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.

UV-Visible (UV-Vis) spectrophotometry offers a direct and economical method for the quantitative analysis of this compound, especially in samples with a simple matrix. This technique operates on the principle that molecules absorb light at specific wavelengths within the ultraviolet and visible portions of the electromagnetic spectrum.

The nitro (-NO2) group and the pyridine ring in this compound act as chromophores, absorbing UV light. For quantitative analysis, the wavelength of maximum absorbance (λmax) is first identified by scanning a solution of the compound over a range of UV wavelengths. Subsequently, a calibration curve is constructed by measuring the absorbance of standard solutions of known concentrations at this λmax. In accordance with the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing substance and the path length of the light passing through the solution.

Table 3: Key Parameters for UV-Vis Spectrophotometric Analysis

ParameterDescription
λmax The wavelength at which maximum absorbance is observed. This must be determined experimentally for this compound.
Solvent A solvent that does not have significant absorbance in the analytical wavelength range, such as ethanol or methanol.
Calibration Curve A plot of absorbance versus the concentration of standard solutions.
The specific λmax for this compound is dependent on the solvent used.

Capillary Electrophoresis (CE) and Electrophoretic Separation Principles

Capillary Electrophoresis (CE) is a high-resolution separation technique suitable for the analysis of charged or chargeable molecules, including pyridine derivatives. In CE, separations are conducted within a narrow-bore fused-silica capillary filled with an electrolyte solution (buffer). Upon the application of a high voltage across the capillary, sample components migrate at different velocities based on their charge-to-size ratio.

For a weakly basic compound like this compound, its charge is pH-dependent. At a low pH, the nitrogen atom in the pyridine ring becomes protonated, imparting a positive charge to the molecule and enabling its separation by CE. The separation is influenced by both the electrophoretic mobility of the analyte and the electroosmotic flow (EOF) of the bulk solution inside the capillary.

Various modes of CE, such as micellar electrokinetic chromatography (MEKC), can be employed to separate neutral compounds or to enhance the separation of complex mixtures. In MEKC, a surfactant is added to the buffer at a concentration above its critical micelle concentration. Neutral analytes can partition into these micelles, and their separation is based on these differential partitioning behaviors.

Table 4: General Conditions for Capillary Electrophoresis

ParameterDescription
Capillary Fused-silica capillary, typically with an inner diameter of 25-75 µm.
Buffer An aqueous buffer solution with a pH selected to optimize the charge and separation of the analyte.
Applied Voltage Typically ranges from 10-30 kV.
Detection Commonly achieved through UV-Vis absorbance as the analyte passes a detector window within the capillary.
Specific CE conditions would need to be optimized for the analysis of this compound.

Environmental Fate and Green Chemistry Principles Applied to 5 Chloro 3 Ethoxy 2 Nitropyridine

Degradation Pathways in Environmental Matrices

The persistence and transformation of 5-chloro-3-ethoxy-2-nitropyridine in the environment are governed by its susceptibility to various degradation processes. While specific experimental data for this compound is limited, its environmental fate can be inferred from the known behavior of related chemical structures, such as chloropyridines, nitropyridines, and other substituted aromatic compounds.

Photolytic Degradation Studies (e.g., UV irradiation)

Photolytic degradation, the breakdown of compounds by light, is a significant environmental fate process for many aromatic molecules. For this compound, exposure to ultraviolet (UV) radiation, particularly in the presence of photosensitizers, is expected to initiate degradation. The nitro group on the pyridine (B92270) ring is a chromophore that can absorb UV light, leading to the formation of excited states. These excited molecules can then undergo various reactions, including the cleavage of the carbon-chlorine bond or reactions with other environmental components like hydroxyl radicals. The presence of the ethoxy group may slightly modify the electronic properties of the ring and, consequently, its photochemical reactivity. Studies on related nitroaromatic compounds suggest that photolysis can lead to the formation of hydroxylated derivatives and the eventual mineralization to carbon dioxide and water under ideal conditions.

Table 1: Predicted Photolytic Degradation Products of this compound

Parent Compound Potential Degradation Products Influencing Factors
This compound3-ethoxy-2-nitropyridin-5-olWavelength of UV radiation
5-chloro-3-ethoxypyridin-2-olPresence of photosensitizers (e.g., humic acids)
Ring-cleavage productsOxygen availability

Hydrolytic Stability Under Various pH Conditions

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The stability of this compound to hydrolysis is expected to be dependent on the pH of the surrounding medium. The presence of both an electron-withdrawing nitro group and a chlorine atom on the pyridine ring likely makes the ring susceptible to nucleophilic attack by water or hydroxide (B78521) ions. Under neutral conditions, the rate of hydrolysis is expected to be slow. However, under alkaline conditions (high pH), the rate of hydrolysis is predicted to increase significantly, leading to the displacement of the chlorine atom to form 5-hydroxy-3-ethoxy-2-nitropyridine. Acidic conditions (low pH) may also influence the stability, potentially by protonating the pyridine nitrogen and altering the electronic distribution within the ring, though the effect is generally less pronounced for hydrolysis of chlorinated pyridines compared to alkaline conditions.

Table 2: Predicted Hydrolytic Stability of this compound

pH Condition Expected Stability Primary Hydrolysis Product
Acidic (pH < 4)Moderately StableThis compound
Neutral (pH 6-8)Stable to Slow HydrolysisMinimal degradation
Alkaline (pH > 9)Susceptible to Hydrolysis5-hydroxy-3-ethoxy-2-nitropyridine

Bioremediation Potential (without specific biological efficacy)

Bioremediation utilizes microorganisms to break down environmental pollutants. The bioremediation potential of this compound is an area of significant interest. While some halogenated and nitroaromatic compounds are known to be recalcitrant, many microorganisms have evolved pathways to degrade such molecules. nih.govnih.gov The degradation of pyridine and its derivatives by bacteria is a known process, often initiated by hydroxylation of the pyridine ring. tandfonline.comresearchgate.netnih.gov For this compound, it is plausible that certain microbial strains could utilize it as a source of carbon and nitrogen. nih.govnih.govclu-in.org The degradation pathway would likely involve initial enzymatic attacks, such as dehalogenation (removal of the chlorine atom) or reduction of the nitro group, followed by ring cleavage. The presence of multiple functional groups may present a challenge for a single organism, suggesting that a microbial consortium might be more effective in its complete mineralization. nih.gov The field of bioremediation of chlorinated solvents is well-established and provides a basis for exploring the potential of microorganisms to degrade this specific compound. clu-in.orgepa.gov

Life Cycle Assessment (LCA) Framework for this compound Production

A Life Cycle Assessment (LCA) is a systematic analysis of the environmental impacts of a product throughout its entire life cycle. researchgate.netresearchgate.netannualreviews.orgrsc.org For this compound, a "cradle-to-gate" LCA would evaluate the environmental burdens associated with its production, from raw material extraction to the final synthesized product. epa.gov

Raw Material Sourcing and Energy Consumption

A plausible synthetic route could involve the nitration and chlorination of a suitable ethoxypyridine precursor. The production of these precursors, in turn, has its own environmental footprint. The nitration process typically utilizes a mixture of nitric acid and sulfuric acid, both of which are energy-intensive to produce. masterorganicchemistry.com Halogenation reactions often require a catalyst and specific solvents. libretexts.orgorganicchemistrytutor.com

Energy consumption is another critical factor. Each synthetic step, including heating, cooling, stirring, and purification (such as distillation or crystallization), requires energy, which is often derived from fossil fuels, contributing to greenhouse gas emissions. epa.govworldscientific.com

Table 3: Potential Raw Materials and Energy Inputs for the Synthesis of this compound

Process Step Potential Raw Materials Potential Energy Inputs
Precursor SynthesisEthoxypyridine or related starting materialsElectricity for reaction control
NitrationNitric acid, Sulfuric acidHeating/Cooling for temperature control
ChlorinationChlorinating agent (e.g., chlorine, sulfuryl chloride)Electricity for stirring and pumping
PurificationSolvents for extraction and crystallizationEnergy for distillation/evaporation

Waste Stream Management and Emissions

The production of specialty chemicals like this compound inevitably generates waste streams that require careful management. researchgate.netcdc.gov These can include:

Aqueous Waste: Acidic or basic wastewater from reaction quenching and extraction steps, potentially containing residual organic compounds and inorganic salts.

Solvent Waste: Used organic solvents from reactions and purification processes. Green chemistry principles encourage the use of recyclable or biodegradable solvents.

Solid Waste: By-products, residual catalysts, and filter cakes.

Air Emissions: Volatile organic compounds (VOCs) from solvents and gaseous by-products from reactions.

Effective waste management strategies are crucial to minimize the environmental impact. These can include solvent recycling, treatment of wastewater to remove hazardous components, and incineration of non-recyclable waste with energy recovery. cdc.gov The choice of synthetic route can significantly influence the nature and volume of waste generated. Routes that offer high atom economy and minimize the use of hazardous reagents are preferred from a green chemistry perspective.

Table 4: Potential Waste Streams and Emissions in the Production of this compound

Waste Stream/Emission Potential Source Possible Management Strategy
Acidic/Basic WastewaterQuenching of nitration/chlorination reactionsNeutralization and biological treatment
Used Organic SolventsExtraction, crystallizationDistillation and recycling, or incineration
Halogenated By-productsSide reactions during chlorinationSegregation and specialized disposal
Gaseous Emissions (e.g., NOx, SOx, VOCs)Nitration process, solvent evaporationScrubbing, catalytic conversion

Development of Sustainable Synthetic Routes (reiteration with an environmental lens)

The manufacturing of specialized chemical compounds like this compound is increasingly scrutinized through the lens of green chemistry, which aims to reduce the environmental impact of chemical processes. Sustainable synthetic routes are being developed that prioritize the use of efficient catalytic systems and renewable resources, moving away from traditional methods that may generate significant waste and consume large amounts of energy.

Catalytic Systems for Reduced Environmental Impact

The transition from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry, offering benefits such as waste reduction, lower energy requirements, and increased reaction selectivity. In the synthesis of substituted pyridines, catalytic approaches are pivotal for improving environmental performance. nih.gov

Classical methods for creating pyridine rings often have a limited scope. nih.gov Modern strategies, such as [4+2] cycloadditions, provide a more versatile approach to building the pyridine core. nih.gov A significant advancement is the development of three-component synthesis procedures that utilize a redox-neutral intermolecular catalytic aza-Wittig reaction to generate 2-azadienes, which then undergo Diels-Alder reactions. nih.gov This multi-step sequence demonstrates an average efficiency of approximately 75% per step and represents a practical and more sustainable pathway to highly substituted pyridines. nih.gov

For the functionalization of the pyridine ring itself, which is necessary to produce this compound, various catalytic methods are explored. The introduction of substituents onto the pyridine ring can be challenging. acs.org Electrophilic nitropyridines can react with certain carbanions in a process called vicarious nucleophilic substitution (VNS), which involves the formation of a Meisenheimer-type adduct followed by a base-induced elimination. acs.org This method allows for C-H alkylation. acs.org While direct nitration of pyridine often results in very low yields, methods have been developed using reagents like dinitrogen pentoxide followed by treatment with sodium bisulfite to produce 3-nitropyridines. researchgate.netntnu.no The mechanism for this nitro group migration is believed to be a nih.govwordpress.com sigmatropic shift. ntnu.no

The following table outlines potential catalytic systems that could be applied to the synthesis of this compound to minimize its environmental impact.

Catalytic SystemPotential Application in SynthesisEnvironmental Benefit
Transition Metal Catalysts Cross-coupling reactions for C-C or C-O bond formation (e.g., ethoxylation).High efficiency and selectivity, allows for milder reaction conditions, reducing energy consumption.
Phase-Transfer Catalysts (PTCs) Facilitating nucleophilic substitution (e.g., ethoxylation) between different phases.Reduces the need for harsh solvents, increases reaction rates, and can simplify product purification.
Biocatalysts (Enzymes) Regioselective nitration or functionalization of the pyridine ring.High specificity reduces byproducts; operates in mild, often aqueous, conditions; biodegradable catalyst.
Organocatalysts Promoting cycloaddition reactions for pyridine ring synthesis. nih.govAvoids use of potentially toxic and expensive heavy metals; often robust and less sensitive to air and moisture.

Renewable Solvent and Reagent Utilization

The choice of solvents and reagents is critical to the sustainability of a chemical synthesis. Green chemistry emphasizes replacing petroleum-based, hazardous solvents with safer, renewable alternatives. A novel approach in the synthesis of pyridine derivatives involves solvent- and halide-free C-H functionalization of pyridine N-oxides, presenting a highly atom-economical route. wordpress.comrsc.org

In a potential synthesis of this compound, the ethoxy group is introduced. The most common and renewable source for this is ethanol (B145695). Bio-ethanol, produced from the fermentation of biomass, is a green solvent and reagent that can significantly lower the carbon footprint of the process compared to fossil-fuel-derived ethanol.

Beyond the primary reagent, the solvents used for the reaction and subsequent purification steps are a major consideration. Traditional organic solvents like pyridine itself, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are effective but pose environmental and health risks and can be difficult to remove completely. researchgate.netyoutube.com Research is focused on finding benign replacements. For instance, a modified procedure for the nitration of pyridines uses dichloromethane (B109758) or nitromethane, followed by a bisulfite solution in a methanol (B129727)/water mixture. ntnu.no The development of solvent-free reaction conditions, such as using a grindstone procedure for synthesizing related nitrogen-containing heterocycles, represents an ideal green chemistry scenario. researchgate.net

The table below details potential renewable solvents and reagents applicable to the synthesis of this compound.

Renewable Solvent/ReagentPotential ApplicationGreen Chemistry Advantage
Bio-ethanol Source of the ethoxy group and potential reaction solvent.Derived from renewable biomass, biodegradable, and has a lower toxicity profile than many organic solvents.
2-Methyltetrahydrofuran (2-MeTHF) Replacement for traditional ether solvents (e.g., THF) in various reaction steps.Produced from renewable sources like levulinic acid, has a higher boiling point and easier phase separation from water.
**Supercritical Fluids (e.g., scCO₂) **Reaction medium and solvent for extraction/purification.Non-toxic, non-flammable, easily removed by depressurization, and can be recycled from industrial waste streams.
Water Solvent for specific catalytic steps (e.g., using water-soluble catalysts or biocatalysts).The ultimate green solvent: non-toxic, inexpensive, and non-flammable. Its use is a primary goal of green process design.

By integrating these catalytic systems and renewable resources, the synthesis of this compound can be fundamentally redesigned to align with the principles of sustainability and environmental stewardship.

Future Research Directions and Unexplored Avenues for 5 Chloro 3 Ethoxy 2 Nitropyridine

Advanced Synthetic Strategies for Enhanced Efficiency and Diversity

The development of more efficient and versatile synthetic methods for 5-chloro-3-ethoxy-2-nitropyridine and its derivatives is a cornerstone for future applications. Current synthetic approaches often rely on traditional, multi-step procedures which can be inefficient. ntnu.no Future research should focus on modern synthetic methodologies to overcome these limitations.

One promising avenue is the application of continuous flow chemistry . This technology offers significant advantages over batch processes, including enhanced safety, better heat and mass transfer, and improved reaction control, which is particularly crucial for potentially hazardous nitration reactions. researchgate.neteuropa.eu The development of a continuous flow process for the synthesis of this compound could lead to higher yields, reduced reaction times, and a safer, more scalable production method. researchgate.netresearchgate.net

Furthermore, the exploration of novel catalytic systems is essential. This includes the development of catalysts for the direct and selective functionalization of the pyridine (B92270) ring. For instance, metal-catalyzed cross-coupling reactions, which have been explored for other bromo- and chloro-substituted pyridines, could be adapted to introduce a wide range of substituents at the 5-position, thereby creating a diverse library of novel compounds. baranlab.orguzh.ch Additionally, organocatalysis presents a green and sustainable alternative to traditional metal-based catalysts for the synthesis of substituted pyridines. researchgate.net

The use of electrochemical methods also represents a frontier in the synthesis of pyridine derivatives. Electrochemical synthesis can offer mild reaction conditions and avoid the use of harsh chemical oxidants or reductants, contributing to greener and more sustainable processes. rsc.orgrsc.orgresearchgate.net Investigating the electrochemical synthesis or functionalization of this compound could open up new reaction pathways.

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The reactivity of this compound is largely dictated by the interplay of its substituents. While nucleophilic aromatic substitution (SNAr) at the 2- and 5-positions is a known reaction pathway for similar nitropyridines, there is significant scope to explore less conventional transformations. baranlab.orgpearson.com

Future research should investigate unconventional nucleophilic substitutions . This could involve exploring the reactivity with a wider range of nucleophiles under various conditions to understand the regioselectivity and expand the synthetic utility. The vicarious nucleophilic substitution (VNS) of hydrogen, a powerful tool for C-H functionalization of nitroaromatics, could be a promising strategy to introduce substituents at positions not accessible through traditional SNAr reactions. nih.govacs.org

The application of photocatalysis is another exciting and largely unexplored area. Visible-light photocatalysis has emerged as a powerful tool for a variety of organic transformations, including the reduction of nitroarenes and the formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.govyoutube.comyoutube.com Investigating the photocatalytic reactions of this compound could lead to novel transformations and the synthesis of unique molecular architectures.

Integration into Hybrid Material Systems and Nanotechnology

The unique electronic and structural features of this compound make it a candidate for incorporation into advanced materials. However, its potential in this area remains largely unexplored.

A significant future direction is the use of this compound derivatives as building blocks for metal-organic frameworks (MOFs) or porous organic polymers (POPs) . The pyridine nitrogen and the potential for further functionalization offer sites for coordination with metal ions or for covalent linkages, leading to materials with tailored porosity and functionality for applications in gas storage, catalysis, or sensing.

Furthermore, the incorporation of this scaffold into dendrimers or other macromolecular architectures could lead to novel materials with applications in drug delivery or as nanoreactors. mdpi.comnih.govnih.govmdpi.com The multivalency and defined structure of dendrimers could be leveraged to create highly functionalized systems based on the this compound core.

Mechanistic Elucidation of Complex Reaction Pathways

A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing reactions and discovering new ones. While the general principles of SNAr on nitropyridines are established, the specific influence of the ethoxy group at the 3-position on reaction rates and regioselectivity warrants detailed investigation. researchgate.netnih.gov

Future work should employ a combination of experimental and computational methods to study the kinetics and thermodynamics of its reactions. This could involve detailed kinetic studies of nucleophilic substitution reactions with a variety of nucleophiles to build a comprehensive reactivity map. nih.gov Such studies would provide valuable data for understanding the electronic and steric effects of the substituents.

Investigating the potential for different reaction mechanisms, such as concerted versus stepwise SNAr pathways, would also be enlightening. nih.gov The presence of multiple substituents could lead to a mechanistic continuum, and understanding these nuances is key to controlling reaction outcomes.

Expansion of Theoretical Modeling to Dynamic Processes and Interfacial Phenomena

Computational chemistry offers a powerful lens through which to explore the properties and reactivity of this compound at a molecular level. While basic computational studies on related nitropyridines exist, there is a need for more sophisticated theoretical modeling. researchgate.netnih.gov

Future research should focus on advanced computational studies to predict reactivity, reaction pathways, and spectroscopic properties. Density Functional Theory (DFT) calculations can be used to model transition states, calculate reaction barriers, and understand the electronic structure of the molecule and its reaction intermediates. researchgate.netnih.gov This can provide insights that are difficult to obtain through experimental means alone.

Furthermore, theoretical modeling could be extended to simulate the behavior of this compound in more complex environments, such as at the interface with a catalyst or within the pores of a hybrid material. Understanding these dynamic processes and interfacial phenomena is critical for the rational design of new catalysts and materials.

Methodologies for Large-Scale Production and Scale-Up Considerations

For this compound to be utilized in broader industrial applications, robust and scalable synthetic methods are required. The transition from laboratory-scale synthesis to large-scale production presents numerous challenges, including safety, cost-effectiveness, and process control.

A key area for future research is the development of scalable and safe manufacturing processes . As mentioned, continuous flow chemistry is a particularly promising technology for the large-scale synthesis of nitrated compounds due to its inherent safety advantages. researchgate.neteuropa.eunih.govnih.gov The development of a continuous manufacturing process for this compound would be a significant step towards its industrial viability.

Process optimization studies are also crucial. This includes identifying cost-effective starting materials, minimizing waste generation, and developing efficient purification methods. A thorough understanding of the reaction kinetics and thermodynamics, as discussed in the previous sections, is essential for successful process optimization and scale-up.

Conclusion

Summary of Key Academic Contributions Regarding 5-chloro-3-ethoxy-2-nitropyridine

This compound, identified by the CAS number 847902-51-6, is a distinct isomer within the substituted nitropyridine family of heterocyclic compounds. aablocks.combldpharm.comfinetechchem.com While extensive peer-reviewed studies focusing exclusively on this specific molecule are not widely available, its principal academic contribution lies in its role as a specialized chemical building block for research and development. bldpharm.combldpharm.com Commercial suppliers categorize it as a heterocyclic building block, available for use in synthetic chemistry. bldpharm.coma2bchem.com

The key value of this compound stems from the unique arrangement of its functional groups on the pyridine (B92270) core. This specific substitution pattern—a chloro group at position 5, an ethoxy group at position 3, and a nitro group at position 2—provides a unique platform for synthetic chemists to explore novel chemical transformations and construct more complex molecular architectures. Its availability allows researchers to systematically investigate how this particular isomeric structure influences the physicochemical and biological properties of its downstream derivatives when compared to other more commonly studied nitropyridine isomers.

Broader Implications for Heterocyclic Chemistry and Material Science

The structural features of this compound suggest significant potential implications for the broader fields of heterocyclic chemistry and material science. Substituted nitropyridines are recognized as crucial intermediates in the synthesis of a wide array of functional molecules. nih.govchemicalbook.com The pyridine ring itself is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.

The reactivity of this compound is dictated by the interplay of its substituents. The electron-withdrawing nature of the nitro and chloro groups activates the pyridine ring for certain reactions, while the electron-donating ethoxy group modulates this reactivity. chemimpex.com This electronic configuration has several implications:

Nucleophilic Aromatic Substitution: The chlorine atom can potentially act as a leaving group, allowing for its replacement by various nucleophiles to introduce new functional groups.

Reduction of the Nitro Group: The nitro group is a versatile functional handle that can be readily reduced to an amino group. thieme-connect.com This transformation opens up a vast number of subsequent reactions, such as amide bond formations, diazotizations, or the construction of new heterocyclic rings, providing a gateway to diverse compound libraries.

Modulation of Molecular Properties: In material science, the incorporation of highly functionalized and polar heterocyclic units like this compound into larger systems can be used to fine-tune properties such as solubility, stability, and intermolecular interactions, which are critical for the development of new polymers or crystalline materials with enhanced characteristics. chemimpex.com

Outlook on the Continued Scholarly Relevance of this compound and its Derivatives

The continued scholarly and industrial relevance of this compound is intrinsically linked to the discovery of novel applications for its derivatives. The compound serves as a starting point, and its future importance will be determined by the successful synthesis and characterization of new molecules with valuable biological activities or material properties.

The outlook for this compound and its derivatives is promising in several areas:

Pharmaceutical and Agrochemical Development: Many nitropyridine derivatives have been investigated for a range of biological activities, including as potential inhibitors of protein kinases, and as antimicrobial or anti-inflammatory agents. nih.govchemimpex.commdpi.com Derivatives of this compound represent an unexplored area of chemical space that could yield compounds with unique therapeutic or crop protection profiles.

Material Science: As a building block, it can be used to create advanced materials. The specific substitution pattern could lead to derivatives with desirable electronic or optical properties for applications in fields such as organic electronics. chemimpex.com

Ultimately, the scholarly relevance of this compound will be driven by the ingenuity of synthetic chemists in utilizing it as a precursor for functional molecules. As research programs continue to demand novel heterocyclic compounds to address challenges in medicine and materials, the availability of specific isomers like this one will remain crucial.

Q & A

Q. What are the standard synthetic routes for preparing 5-chloro-3-ethoxy-2-nitropyridine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sequential functionalization of the pyridine ring. A common approach includes:

  • Chlorination : Substitution at the 5-position using phosphorus oxychloride (POCl₃) under reflux conditions .
  • Ethoxylation : Alkylation at the 3-position with ethyl bromide or ethyl iodide in the presence of a base (e.g., NaH) .
  • Nitration : Controlled nitration at the 2-position using mixed acids (HNO₃/H₂SO₄) at low temperatures to avoid over-nitration or decomposition .
    Optimization Tips :
  • Monitor reaction progress via TLC or HPLC to avoid side products.
  • Use inert atmospheres (N₂/Ar) during nitration to prevent oxidation .

Q. How should researchers handle purification and characterization of this compound?

Methodological Answer:

  • Purification :
    • Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) is effective for isolating the compound from byproducts .
    • Recrystallization from ethanol/water mixtures improves purity .
  • Characterization :
    • NMR : Confirm substitution patterns (e.g., δ ~8.5 ppm for pyridine protons in ¹H NMR) .
    • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
    • Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]⁺ = 217.6 g/mol) .

Q. What safety protocols are critical when working with this compound?

Methodological Answer:

  • Hazards :
    • Skin/eye irritation (GHS H315, H319) .
    • Respiratory sensitization (H335) due to nitro group decomposition .
  • Mitigation :
    • Use fume hoods, nitrile gloves, and sealed reaction systems.
    • Equip labs with CO₂ fire extinguishers (flammable decomposition products include NOx gases) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Steric Effects : The 3-ethoxy group hinders nucleophilic attack at adjacent positions, directing reactions (e.g., Suzuki couplings) to the 5-chloro or 2-nitro sites .
  • Electronic Effects :
    • The nitro group withdraws electron density, activating the 2-position for nucleophilic substitution.
    • Chlorine at the 5-position enhances electrophilicity via inductive effects .
      Experimental Validation :
  • Compare reaction rates with/without substituents via kinetic studies (UV-Vis or in situ IR monitoring) .

Q. What analytical techniques resolve discrepancies in stability data for nitro-pyridine derivatives under varying pH conditions?

Methodological Answer:

  • Stability Challenges : Nitro groups hydrolyze under basic conditions (pH > 10), forming nitrite ions and pyridone derivatives .
  • Techniques :
    • pH-Dependent UV Spectroscopy : Track absorbance shifts (λmax ~300 nm for nitro group degradation) .
    • LC-MS/MS : Identify decomposition products (e.g., 5-chloro-3-ethoxypyridin-2-one) .
  • Mitigation : Stabilize solutions with buffering agents (pH 4–7) .

Q. How can computational modeling predict the regioselectivity of this compound in multi-step syntheses?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to map frontier molecular orbitals (FMOs) and identify reactive sites .
  • Docking Studies : Simulate interactions with catalysts (e.g., Pd for cross-couplings) to predict regioselectivity .
  • Validation : Compare computational predictions with experimental outcomes (e.g., NMR coupling constants) .

Q. What role does this compound play in designing bioactive molecules, and how are SAR studies structured?

Methodological Answer:

  • Applications :
    • Antimicrobial Agents : The nitro group enhances redox activity against bacterial enzymes .
    • CNS Drug Precursors : Ethoxy groups improve blood-brain barrier penetration .
  • SAR Strategies :
    • Synthesize analogs (e.g., 5-bromo or 3-methoxy variants).
    • Test in vitro bioactivity (e.g., MIC assays for antibacterials) .

Data Contradiction Analysis

Q. How to address conflicting reports on the thermal stability of this compound?

Methodological Answer:

  • Root Cause : Discrepancies arise from impurities (e.g., residual acids) or varying heating rates .
  • Resolution :
    • Conduct DSC/TGA under controlled conditions (heating rate: 10°C/min, N₂ atmosphere).
    • Compare decomposition onset temperatures (literature range: 150–180°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.